Prolylrapamycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H77NO13 |
|---|---|
Molecular Weight |
900.1 g/mol |
IUPAC Name |
(15E,23E,25E,27E)-1,17-dihydroxy-11-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone |
InChI |
InChI=1S/C50H77NO13/c1-29-15-12-11-13-16-30(2)41(60-8)27-37-20-18-35(7)50(59,64-37)47(56)48(57)51-22-14-17-38(51)49(58)63-42(32(4)25-36-19-21-39(52)43(26-36)61-9)28-40(53)31(3)24-34(6)45(55)46(62-10)44(54)33(5)23-29/h11-13,15-16,24,29,31-33,35-39,41-43,45-46,52,55,59H,14,17-23,25-28H2,1-10H3/b13-11+,15-12+,30-16+,34-24+ |
InChI Key |
RUAWAUYKGXTUTF-MMZIUCNJSA-N |
Isomeric SMILES |
CC1CCC2CC(/C(=C/C=C/C=C/C(CC(C(=O)C(C(/C(=C/C(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |
Synonyms |
prolylrapamycin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biosynthesis of Prolylrapamycin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Prolylrapamycin, a significant analog of the immunosuppressant rapamycin (sirolimus), is distinguished by the substitution of a proline residue for the native pipecolic acid moiety. This alteration is accomplished not through total chemical synthesis, but primarily through sophisticated biosynthetic strategies leveraging the natural producer, Streptomyces hygroscopicus. This technical guide provides an in-depth exploration of the biosynthetic pathways underpinning rapamycin and this compound formation. It details methodologies for enhancing this compound production, including precursor-directed biosynthesis and mutasynthesis. Quantitative data on production titers are summarized, and detailed experimental protocols for fermentation, isolation, and analysis are provided. Furthermore, this document clarifies the enzymatic basis of proline incorporation, distinguishing the role of the non-ribosomal peptide synthetase (NRPS) machinery from that of prolyl-tRNA synthetase, which is involved in primary metabolism.
Introduction
Rapamycin, also known as sirolimus, is a 31-membered macrolide produced by the soil bacterium Streptomyces hygroscopicus. It is a cornerstone therapeutic agent, renowned for its potent immunosuppressive and anti-proliferative properties, which it exerts by inhibiting the mammalian Target of Rapamycin (mTOR) protein. This compound emerges as a key structural analog of rapamycin, where the L-pipecolate (a six-membered ring) incorporated during biosynthesis is replaced by L-proline (a five-membered pyrrolidine ring). This structural change can modulate the molecule's biological activity and pharmacokinetic properties, making it a compound of significant interest. This guide offers a comprehensive technical overview of the biosynthetic pathways and the key strategies employed to produce this compound for research and development.
Biosynthesis of the Rapamycin Scaffold
The biosynthesis of rapamycin is a complex process orchestrated by a modular, hybrid enzyme system comprising a Type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[1]
-
Initiation: The process begins with a unique starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC), which is derived from the shikimic acid pathway.
-
Elongation: The polyketide chain is extended through the sequential addition of acetate and propionate units by the PKS modules.
-
NRPS-mediated Incorporation: A crucial step involves the NRPS component, which selects, activates, and incorporates a specific amino acid into the growing chain just prior to cyclization. In the canonical biosynthesis of rapamycin, this amino acid is L-pipecolate.
-
Source of Pipecolate: The L-pipecolate precursor is synthesized from L-lysine through a cyclodeamination reaction catalyzed by the enzyme lysine cyclodeaminase, which is encoded by the rapL gene within the rapamycin biosynthetic gene cluster.[1]
-
Proline Incorporation: this compound is formed when the NRPS machinery incorporates L-proline instead of L-pipecolate. This occurs naturally at a low frequency because the pipecolate-incorporating enzyme exhibits a relaxed substrate specificity, allowing it to recognize and activate proline, its structural analog.[2]
Figure 1. Comparative biosynthesis of rapamycin and this compound.
This compound Production Strategies
To overcome the low natural yield, several strategies have been developed to shift the biosynthetic output in favor of this compound.
Precursor-Directed Biosynthesis
This strategy involves manipulating the fermentation medium to increase the relative concentration of the desired precursor (proline) or decrease the concentration of the native precursor (pipecolate).
-
Proline Supplementation: The most direct method is to supplement the fermentation culture of wild-type S. hygroscopicus with an excess of L-proline. This increases the intracellular pool of proline, making it a more competitive substrate for the NRPS module and resulting in this compound becoming the major product.
-
Inhibition of Pipecolate Synthesis: A more effective approach is to block the formation of L-pipecolate. The addition of (±)-nipecotic acid, a pipecolate analog, to the fermentation medium has been shown to inhibit L-pipecolate biosynthesis.[3][4] This limitation of the preferred substrate dramatically increases the incorporation of L-proline, shifting the product ratio heavily towards this compound.[1] Under standard conditions, the rapamycin-to-prolylrapamycin ratio is approximately 16:1; with the addition of nipecotic acid, this compound becomes the dominant product.[1]
Figure 2. Workflow for enhancing this compound production via precursor-directed biosynthesis.
Mutasynthesis
Mutasynthesis involves the targeted genetic modification of the producer organism to block the synthesis of a natural precursor, creating a strain that is dependent on externally supplied precursors to complete the biosynthetic pathway.
-
rapL Gene Disruption: The rapL gene, responsible for converting L-lysine to L-pipecolate, is inactivated through targeted gene replacement.[2]
-
Fermentation of the Mutant: The resulting rapL mutant strain of S. hygroscopicus is unable to synthesize L-pipecolate and therefore produces negligible amounts of rapamycin.[2]
-
Precursor Feeding: When this mutant is fed L-proline in the fermentation medium, the biosynthetic machinery exclusively utilizes the supplied proline, leading to the dedicated production of this compound.[2] This method provides a cleaner and more efficient route to this compound and other analogs compared to precursor-directed biosynthesis in the wild-type strain.
Figure 3. Workflow for producing this compound via mutasynthesis.
Chemical Synthesis Approaches
Total chemical synthesis of this compound from basic starting materials is not a viable strategy for large-scale production due to the immense structural complexity of the macrolide ring, which features numerous stereocenters. The primary role of chemical synthesis in this field is the semi-synthetic modification of the biosynthetically produced this compound scaffold to create novel derivatives with improved therapeutic properties.
Quantitative Data Summary
While precise, side-by-side quantitative comparisons of this compound titers from different methods are not extensively detailed in a single source, the literature provides valuable benchmarks for related analog production. These values highlight the production capacity of S. hygroscopicus under precursor-directed conditions.
| Compound | Producer Strain | Method/Condition | Production Titer | Reference |
| This compound | S. hygroscopicus (Wild-Type) | Standard Fermentation | Minor Product (Ratio to Rapamycin ~1:16) | [1] |
| This compound | S. hygroscopicus (Wild-Type) | + (±)-Nipecotic Acid | Major Product | [1][3] |
| 20-Thiarapamycin | S. hygroscopicus (Wild-Type) | + 0.2% 1,4-thiazane-(3S)-carboxylic acid & 0.5% (±)-nipecotic acid | ~100 mg/L | [1][3] |
| 15-Deoxo-19-sulfoxylrapamycin | S. hygroscopicus (Wild-Type) | + 0.2% 1,3-thiazane-(4S)-carboxylic acid & 0.5% (±)-nipecotic acid | ~10 mg/L | [1][3] |
| Rapamycin | S. hygroscopicus (Engineered Strain) | Fed-batch Fermentation (20,000 L scale) | 783 mg/L |
Experimental Protocols
Fermentation for this compound Production (Precursor-Directed)
This protocol is adapted from methodologies described for producing rapamycin analogs.[1][5]
-
Strain Maintenance: Maintain Streptomyces hygroscopicus (e.g., ATCC 29253) on SY agar plates at room temperature.
-
Seed Culture Preparation: Inoculate a loopful of spores into 10 mL of seed inoculum broth in a shake flask. Incubate at 28°C with shaking at 200 rpm for 3 days.[1]
-
Production Culture: Inoculate a 50-mL Erlenmeyer flask containing 5 mL of production medium with 0.1 mL of the seed culture.[1]
-
Modified Production Medium: For targeted this compound production, use a production medium lacking lysine and pipecolic acid.
-
-
Precursor Supplementation: Add (±)-nipecotic acid to a final concentration of 0.5% (w/v) to inhibit pipecolate synthesis.[1] Supplement with L-proline as needed.
-
Incubation: Perform the fermentation at 28°C with shaking for 6 days.[1]
Isolation and Purification
-
Cell Harvest: Centrifuge the 5 mL fermentation broth (e.g., at 1,090 x g for 20 min) and discard the supernatant.[1]
-
Extraction: Extract the cell pellet by shaking with 5 mL of methanol. Centrifuge again and collect the methanol supernatant.[1]
-
Concentration: Evaporate the solvent from the methanol extract.[1]
-
Sample Preparation for Analysis: Reconstitute the dried residue in 0.5 mL of methanol for HPLC analysis.[1]
Analytical Methods
-
Chromatography: Analyze samples by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Detection: UV detector set at 278 nm.
-
Analysis: Monitor for new peaks by comparing retention times and UV spectra with authentic rapamycin and this compound standards. This compound typically has a shorter retention time than rapamycin.[1]
-
-
Structure Confirmation: Confirm the identity and structure of the purified this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Clarification: The Role of Prolyl-tRNA Synthetase
It is critical to distinguish the mechanism of proline incorporation into this compound from its role in general protein synthesis.
-
Prolyl-tRNA Synthetase (ProRS): This is an essential enzyme in primary metabolism . Its sole function is to catalyze the attachment of L-proline to its cognate transfer RNA (tRNAPro). This "charging" reaction is a prerequisite for the ribosome to incorporate proline into nascent polypeptide chains during protein translation.
-
NRPS Adenylation (A) Domain: The incorporation of proline into the this compound macrocycle is catalyzed by the Adenylation (A) domain of the NRPS module within the rapamycin biosynthetic cluster. This domain is responsible for recognizing, activating (as an aminoacyl-adenylate), and tethering the proline substrate to the NRPS machinery.
Prolyl-tRNA synthetase is not involved in the biosynthesis of this compound. The relaxed substrate specificity resides within the NRPS A-domain itself.
Figure 4. The role of prolyl-tRNA synthetase in primary metabolism.
Conclusion
This compound stands as a testament to the flexibility of microbial biosynthetic machinery. While its de novo chemical synthesis remains impractical, highly efficient and targeted production is achievable through biosynthetic approaches. Precursor-directed biosynthesis in wild-type S. hygroscopicus offers a straightforward method to enhance yields, while the mutasynthesis of rapL-deficient strains provides a more robust and specific platform for producing this compound and exploring the synthesis of other novel rapamycin analogs. These methodologies, grounded in a deep understanding of the rapamycin biosynthetic pathway, empower researchers and drug developers to generate and investigate this promising compound and its derivatives.
References
- 1. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Biosynthesis of Novel Rapamycins by a Strain of Streptomyces hygroscopicus NRRL 5491 Disrupted in rapL, Encoding a Putative Lysine Cyclodeaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of novel rapamycin analogs by precursor-directed biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Prolylrapamycin vs. Rapamycin: A Comprehensive Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural distinctions between rapamycin (also known as sirolimus) and its derivative, prolylrapamycin. It details the core chemical differences, analytical methods for their characterization, and the resulting implications for biological activity, with a focus on quantitative data and experimental methodologies.
Executive Summary
Rapamycin is a macrolide compound produced by the bacterium Streptomyces hygroscopicus, widely recognized for its potent immunosuppressive and antiproliferative properties.[1][2] These effects are primarily mediated through the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cell growth and metabolism.[3][4] this compound is a naturally occurring derivative and a known impurity found in rapamycin production batches.[5][] While structurally very similar, a subtle alteration in a key heterocyclic ring structure differentiates the two molecules, impacting their molecular weight and biological potency. This document elucidates this critical difference.
Core Structural Differences
The fundamental structural difference between rapamycin and this compound lies in the substitution of a six-membered piperidine ring in rapamycin with a five-membered pyrrolidine ring in this compound.[7][8] This change results from the loss of a methylene group (CH₂) from the piperidine moiety. This seemingly minor alteration leads to a decrease in the molecular formula and weight of this compound compared to its parent compound.
A complete characterization using various spectroscopic methods has definitively confirmed this structural change.[8] The numbering of the atoms in this compound is often kept consistent with that of rapamycin for ease of comparison, highlighting the absence of the carbon at position 4 in the heterocyclic ring.[7][9]
Quantitative and Physicochemical Data
The structural modification directly impacts the physicochemical properties of the molecules. The following table summarizes the key quantitative differences.
| Property | Rapamycin (Sirolimus) | This compound | Data Source(s) |
| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₀H₇₇NO₁₃ | [][7][10][11] |
| Molecular Weight | 914.18 g/mol | 900.15 g/mol | [][10][12] |
| Core Heterocycle | Piperidine Ring | Pyrrolidine Ring | [7][8] |
Visualization of Structural Differences and Signaling Pathway
Visual diagrams are essential for conceptualizing the molecular distinctions and their mechanism of action.
References
- 1. Rapamycin | 53123-88-9 [chemicalbook.com]
- 2. aging-us.com [aging-us.com]
- 3. selleckchem.com [selleckchem.com]
- 4. agscientific.com [agscientific.com]
- 5. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapamycin | CAS 53123-88-9 | mTOR inhibitor [stressmarq.com]
- 11. Rapamycin (TN) | C51H79NO13 | CID 5497196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Prolylrapamycin: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolylrapamycin, a derivative of the well-characterized macrolide rapamycin (sirolimus), presents a compelling area of investigation for novel therapeutic development. As a structural analog of a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), this compound is hypothesized to share similar pharmacodynamic properties, offering potential applications in immunosuppression, oncology, and the treatment of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, primarily through the lens of its parent compound, rapamycin. It details the mTOR signaling pathway, summarizes key preclinical and clinical findings for rapamycin, and outlines relevant experimental protocols. While specific data on this compound remains limited, this document serves as a foundational resource to stimulate and guide future research into this promising molecule.
Introduction
Rapamycin, a secondary metabolite produced by the bacterium Streptomyces hygroscopicus, has established clinical significance as an immunosuppressant and anti-cancer agent.[1][] Its mechanism of action is centered on the inhibition of the highly conserved serine/threonine kinase, the mechanistic Target of Rapamycin (mTOR).[3] this compound is a structural analog of rapamycin, characterized by the substitution of the pipecolic acid moiety with a proline residue.[4] It is often identified as a process-related impurity in the fermentation-based production of rapamycin.[5][6]
Given its structural similarity to rapamycin, this compound is presumed to interact with the same molecular targets, namely the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin binding (FRB) domain of mTOR.[7] However, the precise pharmacological profile of this compound, including its specific activity, efficacy, and potential therapeutic advantages over rapamycin, remains largely unexplored. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to extrapolate its potential therapeutic applications based on the extensive data available for rapamycin.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[3][8] It functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8]
-
mTORC1: This complex is sensitive to acute inhibition by the rapamycin-FKBP12 complex.[7] It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy. Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] Inhibition of mTORC1 by rapamycin leads to cell cycle arrest in the G1 phase and the induction of autophagy.
-
mTORC2: While traditionally considered rapamycin-insensitive, prolonged exposure to rapamycin can inhibit the assembly and function of mTORC2 in some cell types.[8] mTORC2 is a key component of the PI3K/Akt signaling pathway and is responsible for the phosphorylation and activation of Akt at serine 473.[9] Through Akt and other substrates, mTORC2 regulates cell survival and cytoskeletal organization.
The differential sensitivity of mTORC1 and mTORC2 to rapamycin and its analogs is a critical aspect of their therapeutic potential and side-effect profiles. The specific effects of this compound on the activities of these two complexes have yet to be elucidated.
Figure 1: Hypothesized mTOR Signaling Pathway Inhibition by this compound. This diagram illustrates the central role of mTORC1 and mTORC2 in cellular regulation and the hypothesized point of intervention for this compound, acting through FKBP12 to inhibit mTORC1, similar to rapamycin.
Potential Therapeutic Applications
The therapeutic potential of this compound is largely inferred from the established clinical applications and preclinical research of rapamycin.
Immunosuppression
Rapamycin is an FDA-approved immunosuppressant used to prevent organ transplant rejection.[10] It acts by inhibiting the proliferation of T-cells and B-cells, primarily by blocking the progression of the cell cycle from the G1 to the S phase.[10] This effect is mediated through the inhibition of mTORC1, which is crucial for lymphocyte proliferation in response to cytokine signaling.
Table 1: Preclinical Immunosuppressive Activity of Rapamycin
| Model System | Assay | Endpoint | Rapamycin IC₅₀ / Effective Dose | Reference |
|---|---|---|---|---|
| Human peripheral blood mononuclear cells | Mixed Lymphocyte Reaction (MLR) | T-cell proliferation | ~1 nM | [11] |
| Murine T-cells | IL-2 stimulated proliferation | T-cell proliferation | ~0.1 nM | [11] |
| Rat heart allograft model | In vivo | Allograft survival | 0.8 mg/kg/day | [3] |
| Rat kidney allograft model | In vivo | Allograft survival | 0.5 mg/kg/day |[3] |
Note: Data for this compound is not currently available. The table presents data for rapamycin to indicate the expected range of activity for a potent mTOR inhibitor.
Oncology
The mTOR pathway is frequently hyperactivated in various cancers due to mutations in upstream signaling components like PI3K and PTEN.[7] This has made mTOR a prime target for cancer therapy. Rapamycin and its analogs (rapalogs) have shown efficacy in treating several types of cancer, including renal cell carcinoma and mantle cell lymphoma.[10] The anti-cancer effects of mTOR inhibitors are attributed to their ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis.[10]
Table 2: In Vitro Anti-Cancer Activity of Rapamycin
| Cell Line | Cancer Type | Assay | Endpoint | Rapamycin IC₅₀ | Reference |
|---|---|---|---|---|---|
| PC-3 | Prostate Cancer | Cell Viability | Growth Inhibition | ~10 nM | [12] |
| MCF-7 | Breast Cancer | Cell Viability | Growth Inhibition | ~1 nM | [13] |
| U87MG | Glioblastoma | Cell Viability | Growth Inhibition | ~20 nM | [14] |
| A549 | Lung Cancer | Cell Viability | Growth Inhibition | ~15 nM |[14] |
Note: Data for this compound is not currently available. The table presents data for rapamycin to illustrate the anti-proliferative effects of mTOR inhibition in various cancer cell lines.
Neurodegenerative Diseases
Emerging evidence suggests that mTOR dysregulation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[9][15] Inhibition of mTOR by rapamycin has been shown to have neuroprotective effects in various preclinical models.[15] These effects are thought to be mediated, in part, by the induction of autophagy, which facilitates the clearance of misfolded and aggregated proteins that are hallmarks of these diseases.[15]
Table 3: Preclinical Neuroprotective Effects of Rapamycin
| Disease Model | Animal Model | Key Finding | Rapamycin Dose | Reference |
|---|---|---|---|---|
| Alzheimer's Disease | Transgenic Mice (hAPP) | Reduced Aβ pathology, improved cognitive function | 2.24 mg/kg/day | [16] |
| Parkinson's Disease | MPTP-induced Mice | Protected dopaminergic neurons, improved motor function | 1 mg/kg/day | [17] |
| Huntington's Disease | Transgenic Mice (R6/2) | Improved motor function, delayed disease progression | 8 mg/kg/day |[15] |
Note: Data for this compound is not currently available. This table summarizes key findings for rapamycin in preclinical models of neurodegenerative diseases.
Comparative Data: this compound vs. Rapamycin
Direct comparative studies of this compound and rapamycin are scarce. The most notable data comes from a study on their antifungal activities.
Table 4: Comparative Antifungal Activity of Rapamycin and this compound
| Fungal Species | Assay | Rapamycin Activity | This compound Activity | Reference |
|---|---|---|---|---|
| Candida albicans | Liquid Medium | More Active | Less Active | [1] |
| Saccharomyces cerevisiae | Liquid Medium | More Active | Less Active | [1] |
| Fusarium oxysporum | Liquid Medium | More Active | Less Active |[1] |
This limited dataset suggests that the structural modification in this compound may result in a lower intrinsic activity compared to rapamycin in this specific biological context. Further research is imperative to determine if this trend holds true for its potential therapeutic applications.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for advancing its research. The following sections provide an overview of relevant methodologies, primarily adapted from studies on rapamycin and its analogs.
Synthesis and Purification of this compound
This compound can be produced through precursor-directed biosynthesis by supplementing the fermentation medium of Streptomyces hygroscopicus with L-proline.[4]
Figure 2: Workflow for this compound Synthesis and Purification. This diagram outlines the key steps involved in the production and isolation of this compound through precursor-directed biosynthesis and chromatographic purification.
Purification Protocol (Preparative HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at 278 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain pure this compound.
In Vitro mTOR Kinase Assay
To assess the inhibitory activity of this compound on mTOR, an in vitro kinase assay can be performed.
Figure 3: Workflow for an In Vitro mTOR Kinase Assay. This diagram illustrates the steps to measure the direct inhibitory effect of a compound, such as this compound, on the kinase activity of immunoprecipitated mTOR complexes.
Protocol Overview:
-
Immunoprecipitation: Isolate mTORC1 or mTORC2 from cell lysates using antibodies against complex-specific proteins (e.g., Raptor for mTORC1, Rictor for mTORC2).
-
Kinase Reaction: Incubate the immunoprecipitated complex with a known substrate (e.g., recombinant 4E-BP1 for mTORC1), ATP, and varying concentrations of this compound.
-
Detection: Analyze the reaction mixture by Western blot using an antibody specific to the phosphorylated form of the substrate.
-
Quantification: Determine the IC₅₀ value of this compound by quantifying the reduction in substrate phosphorylation.
Cell-Based Proliferation Assay
The anti-proliferative effects of this compound can be assessed using various cancer cell lines or primary immune cells.
Protocol Overview (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Future Directions and Conclusion
This compound represents an under-investigated derivative of a clinically important drug. While its therapeutic potential can be inferred from the vast body of research on rapamycin, dedicated studies are essential to delineate its unique pharmacological profile. Future research should focus on:
-
Quantitative Comparison: Directly comparing the in vitro and in vivo efficacy and toxicity of this compound and rapamycin in models of immunosuppression, cancer, and neurodegeneration.
-
mTOR Specificity: Determining the relative inhibitory activity of this compound against mTORC1 and mTORC2.
-
Pharmacokinetics and Metabolism: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Structure-Activity Relationship: Understanding how the proline substitution influences the interaction with FKBP12 and mTOR, which could inform the design of novel rapalogs with improved therapeutic indices.
References
- 1. fishersci.com [fishersci.com]
- 3. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits proliferation of human neuroblastoma cells without suppression of MycN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapamycin is a neuroprotective treatment for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin plays a neuroprotective effect after spinal cord injury via anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution of intranasal administration of rapamycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin induces the anti-apoptotic protein survivin in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that rapamycin inhibits interleukin-12-induced proliferation of activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of immunosuppressive drugs against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. rsc.org [rsc.org]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin: A Technical Guide to its Antifungal Properties and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolylrapamycin, a derivative of the macrolide antibiotic rapamycin, has emerged as a compound of interest within the ongoing search for novel antifungal agents.[1] Like its parent compound, this compound's mechanism of action is intrinsically linked to the highly conserved Target of Rapamycin (TOR) signaling pathway in fungi, a critical regulator of cell growth and proliferation.[2][3][4] This technical guide provides an in-depth overview of the antifungal properties and spectrum of this compound, presenting key data, experimental methodologies, and the underlying molecular pathways.
Antifungal Spectrum and Potency
The antifungal activity of this compound has been evaluated against a range of clinically relevant yeasts and molds. Quantitative data, primarily Minimum Inhibitory Concentrations (MICs), provide a direct measure of its potency. A key comparative study demonstrated that while rapamycin is generally more potent, this compound retains significant antifungal activity.[5][6]
Table 1: In Vitro Antifungal Activity of this compound and Rapamycin (Liquid Medium)
| Fungal Species | This compound MIC (µg/mL) | Rapamycin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | >1.0 | 0.03 | >2.0 |
| Saccharomyces cerevisiae | 0.25 | 0.015 | >2.0 |
| Fusarium oxysporum | 1.0 | 0.06 | >2.0 |
Data sourced from a study by Wong et al. (1998). Note: Lower MIC values indicate greater antifungal potency.[6]
The same study also highlighted that the activity of rapamycin and its derivatives, including this compound, can be significantly greater when tested on solid agar medium against certain filamentous fungi, suggesting that the testing methodology can influence the apparent efficacy.[5][6]
Mechanism of Action: Inhibition of the TOR Signaling Pathway
This compound exerts its antifungal effect through a well-established mechanism shared with rapamycin. The process begins with the formation of a complex between the drug and the intracellular protein FKBP12 (FK506-binding protein 12).[7][8] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, a central component of the TORC1 complex.[9][10] This binding event inhibits the kinase activity of TORC1, leading to a cascade of downstream effects that mimic nutrient starvation, ultimately arresting cell growth and proliferation.[7][11]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Rapamycin and Its Derivatives, this compound, 32-Desmethylrapamycin, and 32-Desmethoxyrapamycin [jstage.jst.go.jp]
- 6. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Interactions of FK506 and Rapamycin With FK506 Binding Protein 12 in Opportunistic Human Fungal Pathogens [frontiersin.org]
- 9. FKBP12_Rapamycin [collab.its.virginia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]
Prolylrapamycin's Impact on Autophagy: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis.[1] The modulation of this pathway holds significant therapeutic potential for a range of diseases, including neurodegenerative disorders, cancer, and metabolic conditions.[2] A key pharmacological tool and therapeutic agent used to induce autophagy is rapamycin (also known as sirolimus).
The term "prolylrapamycin" likely refers to the mechanism of action of rapamycin, which involves its binding to the FK506-binding protein 12 (FKBP12). FKBP12 possesses peptidyl-prolyl isomerase (PPIase) activity, an enzymatic function that catalyzes the cis-trans isomerization of proline residues within proteins, aiding in proper protein folding.[3][4] This guide will provide a detailed examination of how rapamycin, through its interaction with FKBP12, modulates the mTOR signaling pathway to induce a robust autophagic response.
Core Mechanism: Inhibition of mTORC1 Signaling
The primary mechanism by which rapamycin induces autophagy is through the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[5][6]
-
Formation of the Rapamycin-FKBP12 Complex : Rapamycin readily enters the cell and binds with high affinity to the cytosolic protein FKBP12.[7] While this binding inhibits the prolyl isomerase activity of FKBP12, this inhibition is not the source of rapamycin's immunosuppressive or autophagy-inducing effects.[7]
-
Allosteric Inhibition of mTORC1 : The newly formed rapamycin-FKBP12 complex acts as an allosteric inhibitor of mTORC1. It specifically binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, preventing mTORC1 from accessing and phosphorylating its downstream targets.[7]
-
Activation of the ULK1 Complex : Under normal, nutrient-rich conditions, mTORC1 actively suppresses autophagy by phosphorylating and inactivating the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), which is the key initiator of autophagosome formation.[8][9] By inhibiting mTORC1, rapamycin prevents this inhibitory phosphorylation.[10]
-
Initiation of Autophagy : The de-repressed and active ULK1 complex then phosphorylates downstream components of the autophagy machinery, initiating the nucleation and formation of the phagophore, the precursor to the autophagosome.[8][11]
Signaling Pathway of Rapamycin-Induced Autophagy
The following diagram illustrates the signaling cascade, showing how rapamycin intervenes to block mTORC1 and initiate autophagy.
Quantitative Analysis of Rapamycin's Effect on Autophagy
The induction of autophagy by rapamycin can be quantified by monitoring key biomarkers. The following table summarizes quantitative data from various studies.
| Experimental Model | Treatment | Parameter Measured | Result |
| Human Neuroblastoma (NB) Cells | 20 µM Rapamycin for 24h | Protein levels (Western Blot) | Significant increase in Beclin-1 and LC3-II/LC3-I ratio; significant decrease in p62, mTOR, and p-mTOR.[2][12] |
| M14 Melanoma Cells | 10-100 nmol/l Rapamycin | Autophagy Induction | Concentration-dependent increase in autophagy.[13] |
| MG63 Osteosarcoma Cells | 10 µM Rapamycin | Protein levels (Western Blot) | Increased LC3-II expression; decreased p62 expression.[14] |
Key Experimental Protocols for Measuring Autophagy
Assessing the effect of rapamycin on autophagy requires specific and reliable experimental methods. The "autophagic flux" refers to the entire dynamic process, from autophagosome formation to degradation, and its measurement is crucial for accurate interpretation.[15][16]
LC3-I to LC3-II Conversion Assay (Western Blot)
This is the most common biochemical method to monitor autophagy. It detects the conversion of the cytosolic form of LC3 (LC3-I) to the phosphatidylethanolamine (PE)-conjugated form (LC3-II), which is recruited to autophagosomal membranes.[17][18] An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.[2]
Detailed Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., HeLa or Neuro2A) to 70-75% confluency. Treat cells with the desired concentration of rapamycin for a specified time. Include a vehicle-treated control. To measure flux, a parallel set of samples should be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine (CQ) for the final 2-4 hours.
-
Cell Lysis : Rinse cells with ice-cold PBS. Lyse cells directly in 2X Laemmli sample buffer or RIPA buffer. Note: LC3 proteins are sensitive to degradation and freeze-thaw cycles; process samples quickly.
-
Protein Quantification : If using RIPA buffer, determine protein concentration using a Bradford or BCA assay.[19]
-
SDS-PAGE : Load 15-40 µg of total protein per lane onto a 12% or 4-20% gradient polyacrylamide gel. LC3-II (14-16 kDa) migrates faster than LC3-I (16-18 kDa) due to its lipidation.[19]
-
Protein Transfer : Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C or for 2-3 hours at room temperature.[20]
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[19][20]
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.[20]
-
Quantification : Measure the band intensity for LC3-II using densitometry software. The absolute amount of LC3-II is the best indicator of autophagosome abundance.
p62/SQSTM1 Degradation Assay
p62 (also known as Sequestosome 1 or SQSTM1) is a selective autophagy receptor that binds to ubiquitinated cargo and also to LC3, thereby delivering cargo to the autophagosome for degradation.[1][21] p62 itself is degraded during the autophagic process. Therefore, a decrease in p62 levels indicates a functional and complete autophagic flux.[1] Conversely, an accumulation of p62 suggests that autophagy is impaired at a late stage (e.g., fusion with lysosomes).
Detailed Protocol:
The protocol is identical to the Western Blot protocol for LC3, with the following modifications:
-
Primary Antibody Incubation : Use a primary antibody against p62/SQSTM1 (typically 1:1000 dilution).
-
Analysis : A decrease in the p62 band intensity in rapamycin-treated samples compared to controls indicates an increase in autophagic flux.
Lysosomal Acidification Assay (LysoTracker Staining)
Autophagy culminates in the fusion of the autophagosome with the lysosome to form an autolysosome, where the contents are degraded by acidic hydrolases. Lysosomes maintain a low internal pH (around 4.5-5.0). An increase in the number or activity of lysosomes can be an indirect measure of enhanced autophagy.
Detailed Protocol:
-
Cell Culture and Treatment : Grow cells on glass coverslips or in imaging-compatible plates. Treat with rapamycin as required.
-
LysoTracker Loading : Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) at a final concentration of 50-75 nM in pre-warmed growth medium.[22][23]
-
Incubation : Remove the culture medium from the cells and add the LysoTracker working solution. Incubate for 30-120 minutes at 37°C, protected from light.[22]
-
Washing and Imaging : Replace the loading solution with fresh medium.[22] Immediately image the live cells using a fluorescence microscope with the appropriate filter set (e.g., Ex/Em ~577/590 nm for LysoTracker Red).[22]
-
Analysis : Increased punctate fluorescence intensity in rapamycin-treated cells suggests an increase in acidic lysosomal compartments, consistent with upregulated autophagy.
Conclusion
Rapamycin is a potent and specific inducer of autophagy. Its mechanism, often referred to in the context of its "prolyl" isomerase-binding partner FKBP12, is centered on the allosteric inhibition of the mTORC1 signaling complex. This action lifts the brake on the ULK1 complex, triggering the cascade of autophagosome formation. For drug development professionals and researchers, understanding this pathway is critical for harnessing the therapeutic potential of autophagy modulation. The accurate assessment of this process relies on a combination of robust experimental techniques, primarily the quantification of LC3-II conversion and p62 degradation, which together provide a clear picture of autophagic flux. The protocols and data presented in this guide offer a comprehensive framework for investigating the effects of rapamycin and its analogs on this vital cellular process.
References
- 1. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 2. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 7. FKBP12_Rapamycin [collab.its.virginia.edu]
- 8. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]
- 10. What are ULK1 activators and how do they work? [synapse.patsnap.com]
- 11. The mammalian ULK1 complex and autophagy initiation | MRC PPU [ppu.mrc.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. bio-techne.com [bio-techne.com]
- 16. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 17. Lipidation of the autophagy proteins LC3 and GABARAP is a membrane-curvature dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reconstitution of cargo-induced LC3 lipidation in mammalian selective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 21. p62/SQSTM1 and Selective Autophagy in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apexbt.com [apexbt.com]
- 23. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Methodological & Application
Prolylrapamycin: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolylrapamycin is a derivative of rapamycin (also known as sirolimus), a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, this compound functions as an inhibitor of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][][4] The mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making its components attractive therapeutic targets.[2][5][6] this compound, along with other rapamycin analogs (rapalogs), exerts its effect by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12).[][7][8] This drug-protein complex then binds to and allosterically inhibits mTOR, specifically the mTOR Complex 1 (mTORC1).[5][8] These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action and Signaling Pathway
The mechanism of action for this compound is initiated by its entry into the target cell, where it binds to the cytosolic receptor FKBP12.[7] The resulting this compound-FKBP12 complex then directly interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[] This interaction specifically inhibits the activity of mTORC1, a multi-protein complex that includes mTOR, Raptor, and mLST8.[4][8]
Inhibition of mTORC1 prevents the phosphorylation and activation of its key downstream effectors, including p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5][6] The dephosphorylation of these substrates leads to the inhibition of protein synthesis and arrests the cell cycle, thereby controlling cell growth and proliferation.[5][6]
Caption: this compound mTORC1 signaling pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the in vitro assays described below. Values are representative and must be determined empirically for each experimental setup.
| Parameter | Assay Type | Description | Representative Value |
| Ki | FKBP12 Binding Assay | Inhibition constant for the binding of this compound to FKBP12. | To be determined (nM range) |
| IC50 | mTOR Kinase Assay | Concentration of this compound that inhibits 50% of mTOR kinase activity. | To be determined (nM range) |
| EC50 | Cell Proliferation Assay | Concentration of this compound that causes 50% inhibition of cell growth. | To be determined (nM to µM range) |
| p-S6K / Total S6K | Western Blot | Ratio of phosphorylated S6K to total S6K, indicating mTORC1 activity in cells. | Dose-dependent decrease |
| p-4E-BP1 / Total 4E-BP1 | Western Blot | Ratio of phosphorylated 4E-BP1 to total 4E-BP1, indicating mTORC1 activity in cells. | Dose-dependent decrease |
Experimental Workflow
A typical in vitro workflow to characterize an mTOR inhibitor like this compound involves a multi-step process, starting from target binding and enzymatic inhibition to evaluation of its effects in a cellular context.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin and its Analogue Rapamycin in Alzheimer's Disease Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to cognitive decline. The mTOR (mechanistic target of rapamycin) signaling pathway is implicated in the pathogenesis of AD, making it a promising therapeutic target. While the user's interest is in Prolylrapamycin, the available scientific literature predominantly focuses on its parent compound, Rapamycin. This document provides a comprehensive overview of the application of Rapamycin in preclinical Alzheimer's disease models, with the acknowledgment that specific data for this compound is currently limited. The findings on Rapamycin may offer valuable insights into the potential applications of its derivatives.
Rapamycin, an mTOR inhibitor, has been shown to be beneficial in various mouse and cell models of AD.[1] Its therapeutic potential stems from its ability to reduce Aβ deposition, inhibit tau protein hyperphosphorylation, clear chronic inflammation, and improve cognitive dysfunction.[1] However, the effects of rapamycin can be complex and sometimes contradictory, depending on the experimental model and the timing of the intervention.
Mechanism of Action
Rapamycin exerts its effects primarily through the inhibition of mTOR Complex 1 (mTORC1). This inhibition triggers a cascade of downstream events, including the induction of autophagy, a cellular process responsible for the clearance of aggregated proteins like Aβ and hyperphosphorylated tau.[1] By enhancing autophagy, rapamycin can help clear the pathological hallmarks of AD.[1] Furthermore, mTOR signaling is involved in the translation and phosphorylation of tau protein, and its inhibition by rapamycin can lead to a reduction in tau pathology.[1] Some studies also suggest that rapamycin can modulate neuroinflammation and improve synaptic plasticity.[1][2]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key preclinical studies investigating the effects of rapamycin in mouse models of Alzheimer's disease.
| Animal Model | Treatment Details | Key Findings | Reference |
| 3xTg-AD | Rapamycin-formulated diet (2.24 mg/kg/day) for 6 months, starting at 2 months of age. | Soluble Aβ42 levels were significantly decreased by 32.78 ± 6.68%. Phosphorylated Tau at Thr181 was significantly reduced. | [3] |
| P301S tau transgenic mice | Rapamycin administered in the diet (2.24 mg/kg/day) for 5 months. | A significant 86% reduction in cortical tau tangles was observed. | [4] |
| PDAPP transgenic mice | Long-term treatment with rapamycin. | Prevented cognitive deficits and lowered levels of Aβ42. | [5] |
| Zinc-injected rats | Intraperitoneal injection of rapamycin (1 mg/kg) for 1 week. | Rescued zinc-induced increases in mTOR/p70S6K activation and tau phosphorylation. | [6] |
| 5XFAD mice | Oral administration of rapamycin. | Caused an increase in β-amyloid protein plaques and a dramatic diminishment of Trem2 protein. | [7] |
| Tg2576 Aβ-overproducing transgenic mice | Intraperitoneal injection of rapamycin (3 mg/kg/day) for 2 weeks. | Increased Aβ levels. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for in vivo studies using rapamycin in Alzheimer's disease mouse models.
Protocol 1: Long-term Rapamycin Administration in 3xTg-AD Mice
-
Animal Model: Male 3xTg-AD mice.
-
Drug Formulation: Rapamycin is encapsulated to create a micro-formulation that is incorporated into the rodent diet.
-
Dosage and Administration: A daily dose of 2.24 mg/kg of rapamycin is administered through the formulated diet.
-
Treatment Duration: 6 months, starting from 2 months of age.
-
Endpoint Analysis:
-
Behavioral Testing: Cognitive function can be assessed using tests like the Morris Water Maze.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of soluble and insoluble Aβ40 and Aβ42 via ELISA. Western blotting is used to determine the phosphorylation status of tau and mTOR pathway proteins (e.g., p70S6K).[3]
-
Immunohistochemistry: Brain sections are stained to visualize Aβ plaques and neurofibrillary tangles.
-
Protocol 2: Short-term Rapamycin Treatment in P301S Tau Transgenic Mice
-
Animal Model: P301S mutant tau transgenic mice.
-
Drug Formulation: Rapamycin can be administered via intraperitoneal (i.p.) injection or formulated in the diet.
-
Dosage and Administration: For dietary administration, a dose of 2.24 mg/kg/day is used.
-
Treatment Duration: A shorter treatment period, for instance, 5 months, can be employed to assess effects on established pathology.[4]
-
Endpoint Analysis:
-
Histology: Quantitative stereological analysis of Gallyas-positive tau tangles in the cortex and hippocampus.
-
Biochemical Analysis: Western blot analysis of insoluble tau fractions from forebrain homogenates.
-
Visualizing Signaling Pathways and Workflows
Diagram 1: Simplified Signaling Pathway of Rapamycin in Alzheimer's Disease
Caption: Rapamycin inhibits mTORC1, promoting autophagy and reducing protein synthesis, which can lead to decreased AD pathology.
Diagram 2: Experimental Workflow for Preclinical Evaluation
References
- 1. dovepress.com [dovepress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Molecular Interplay between Mammalian Target of Rapamycin (mTOR), Amyloid-β, and Tau: EFFECTS ON COGNITIVE IMPAIRMENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin Attenuates the Progression of Tau Pathology in P301S Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease [escholarship.org]
- 6. Rapamycin Attenuated Zinc-Induced Tau Phosphorylation and Oxidative Stress in Rats: Involvement of Dual mTOR/p70S6K and Nrf2/HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.uthscsa.edu [news.uthscsa.edu]
- 8. Rapamycin promotes β-amyloid production via ADAM-10 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prolylrapamycin and Related Compounds in Parkinson's Disease Cellular Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of prolyl oligopeptidase (PREP) inhibitors, such as KYP-2047, and mTOR inhibitors like rapamycin, in cellular models of Parkinson's disease (PD). The term "Prolylrapamycin" likely refers to compounds targeting these interconnected pathways, which are crucial in the context of neurodegeneration. This document outlines the mechanisms of action, experimental protocols, and expected outcomes when studying these compounds in vitro.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein (α-syn) in Lewy bodies.[1][2] Two key pathways implicated in PD pathogenesis are prolyl oligopeptidase (PREP) activity and the mammalian target of rapamycin (mTOR) signaling cascade. PREP has been shown to accelerate the aggregation of α-syn, while the mTOR pathway is a central regulator of cellular processes like protein synthesis and autophagy, which is essential for clearing protein aggregates.[3][4][5] Inhibition of PREP and modulation of mTOR signaling are therefore promising therapeutic strategies. This document details the application of representative inhibitors, KYP-2047 (a PREP inhibitor) and rapamycin (an mTOR inhibitor), in relevant cellular models.
Key Cellular Models for Parkinson's Disease Research
A variety of cell lines are utilized to model different aspects of Parkinson's disease pathology:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is a workhorse for studying neurotoxicity and protein aggregation.
-
PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits characteristics of sympathetic neurons. It is frequently used in models of neurotoxin-induced cell death.[6][7]
-
Oligodendrocyte Cell Lines (e.g., OLN-AS7): These cells are crucial for studying synucleinopathies like Multiple System Atrophy (MSA), which shares pathological features with PD. They are used to model α-syn aggregation in glial cells.
-
Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into dopaminergic neurons, providing a highly relevant model to study the specific genetic background of PD and for personalized medicine approaches.[8][9][10]
Data Summary: Effects of PREP and mTOR Inhibitors
The following tables summarize quantitative data from studies using KYP-2047 and rapamycin in cellular models of Parkinson's disease.
Table 1: Efficacy of KYP-2047 in Cellular Models
| Cell Line | Model Induction | Compound & Concentration | Outcome Measure | Result |
| α-synuclein overexpressing cells | Oxidative Stress | KYP-2047 (1 µM) | α-synuclein positive cells | Significant reduction in cells with α-synuclein inclusions[11] |
| A30P & A53T α-syn overexpressing cells | Oxidative Stress (50%) | KYP-2047 (concentration not specified) | Cell Death (LDH assay) | Significant reduction in cell death[11] |
| OLN-AS7 (rat oligodendrocytes) | p25α transfection | KYP-2047 (10 µM) | Insoluble phosphorylated α-syn | Decreased levels[12] |
| OLN-AS7 (rat oligodendrocytes) | p25α transfection | KYP-2047 (10 µM) | Cell Viability | Improved viability[12] |
Table 2: Efficacy of Rapamycin in Cellular Models
| Cell Line | Model Induction | Compound & Concentration | Outcome Measure | Result |
| Neuronal PC12 cells | 6-OHDA (100 µM) | Rapamycin (1 µM) | Cell Survival | Significant increase in survival[6][7] |
| Neuronal PC12 cells | MPP+ (200 µM) | Rapamycin (1 µM) | Cell Survival | Significant increase in survival[7] |
| PC12 cells | MPP+ (1 mM) | Rapamycin (5 µM) | Cell Viability (CCK-8) | Increased viability[13] |
| SH-SY5Y cells | α-syn fibrils & A53T adenovirus | Rapamycin (5 µM) | p-mTOR/mTOR ratio | Significant reduction[14] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound-related compounds in PD cellular models.
Protocol 1: Induction of Parkinson's-like Pathology in SH-SY5Y Cells
This protocol describes how to induce α-synuclein aggregation and cytotoxicity using a neurotoxin.
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by reducing the serum concentration to 1% and adding 10 µM retinoic acid for 5-7 days.
-
Toxin Treatment:
-
Prepare a stock solution of 6-hydroxydopamine (6-OHDA) or MPP+ (1-methyl-4-phenylpyridinium).
-
Plate differentiated SH-SY5Y cells in 96-well plates for viability assays or on coverslips in 24-well plates for immunofluorescence.
-
The following day, treat the cells with the desired concentration of the neurotoxin (e.g., 50-100 µM 6-OHDA or 100-500 µM MPP+).
-
Protocol 2: Treatment with this compound-Related Compounds
This protocol outlines the treatment of cell models with KYP-2047 or rapamycin.
-
Compound Preparation: Prepare stock solutions of KYP-2047 and rapamycin in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1-10 µM for KYP-2047, 1-5 µM for rapamycin).
-
Treatment Regimen:
-
Pre-treatment: Add the compound to the cell culture medium for 1-24 hours before inducing pathology with a neurotoxin or other stressor.
-
Co-treatment: Add the compound and the pathology-inducing agent to the cells simultaneously.
-
Post-treatment: Add the compound to the cells after the initial insult with the pathology-inducing agent.
-
-
Incubation: Incubate the cells with the compounds for the desired duration, typically 24-72 hours, depending on the specific assay.
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of viability.[2][15][16][17]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the neurotoxin and/or the test compound as described in Protocols 1 and 2.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Quantification of Alpha-Synuclein Aggregation (Immunofluorescence)
This protocol allows for the visualization and quantification of intracellular α-synuclein aggregates.
-
Cell Culture on Coverslips: Plate cells on sterile glass coverslips in 24-well plates.
-
Treatment: Induce pathology and treat with the test compound as described above.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-synuclein (e.g., anti-α-synuclein, clone MJFR14 for aggregated form) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain nuclei). Visualize and capture images using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number and size of α-synuclein aggregates per cell.
Protocol 5: Western Blot for mTOR Signaling and Alpha-Synuclein
This technique is used to measure the levels of total and phosphorylated proteins.[10][14][18]
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-α-synuclein, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway
Caption: this compound-related signaling in PD models.
Experimental Workflow
Caption: General workflow for testing compounds in PD cell models.
Logical Relationship
Caption: Logical flow from compound action to therapeutic potential.
References
- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot - alpha-synuclein [protocols.io]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rapamycin reverses ferroptosis by increasing autophagy in MPTP/MPP+-induced models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro modulation of mTOR and mGlur5 influence α-synuclein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Prolylrapamycin: A Tool for Elucidating mTORC1 and mTORC2 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] mTORC1 is sensitive to nutrient and growth factor signals and primarily regulates protein synthesis through the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] In contrast, mTORC2 is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt.[5][6]
Given the distinct and critical roles of mTORC1 and mTORC2, specific pharmacological tools are essential to dissect their individual contributions to cellular processes and disease pathogenesis. Prolylrapamycin, a derivative of the macrolide antibiotic rapamycin, serves as one such tool.[7] Like its parent compound, this compound is an allosteric inhibitor of mTOR. This document provides detailed application notes and experimental protocols for the use of this compound in studying mTORC1 and mTORC2 signaling.
Mechanism of Action
This compound, as a derivative of rapamycin, is understood to function as a highly specific inhibitor of mTORC1.[8] It acts by first forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the allosteric inhibition of its kinase activity.[6] This inhibition is highly specific to mTORC1, as mTORC2 lacks the necessary conformation for the drug-FKBP12 complex to bind effectively.[9]
It is important to contrast this mechanism with that of ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR directly. These inhibitors, often referred to as dual mTORC1/mTORC2 inhibitors, block the activity of both complexes.[3][9] This distinction is crucial for experimental design when aiming to dissect the specific functions of each mTOR complex.
Data Presentation: Comparative Inhibitor Effects
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the well-characterized effects of its parent compound, rapamycin, and a representative ATP-competitive dual mTORC1/mTORC2 inhibitor. This provides a comparative framework for researchers using this compound to understand its expected selectivity.
| Feature | Rapamycin (and its analogs like this compound) | Dual mTORC1/mTORC2 Inhibitors (e.g., PP242, AZD8055) |
| Target(s) | Allosteric inhibitor of mTORC1 | ATP-competitive inhibitor of mTORC1 and mTORC2 |
| mTORC1 Inhibition | Potent | Potent |
| mTORC2 Inhibition | Generally insensitive (acute treatment) | Potent |
| Effect on p-S6K (T389) | Strong inhibition | Strong inhibition |
| Effect on p-4E-BP1 (T37/46) | Partial/incomplete inhibition | Complete inhibition |
| Effect on p-Akt (S473) | No direct inhibition; may increase with prolonged treatment due to feedback loop disruption | Strong inhibition |
| Reference IC50 (mTOR) | Not applicable (allosteric) | ~8-10 nM (e.g., PP242, KU-0063794)[] |
Experimental Protocols
Protocol 1: Analysis of mTORC1 and mTORC2 Activity by Western Blot
This protocol describes the use of Western blotting to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cells treated with this compound or other mTOR inhibitors.
A. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, MCF-7, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Culture cells overnight in complete growth medium.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or a control vehicle (e.g., DMSO). A concentration range of 10-100 nM is a common starting point for rapamycin analogs.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
B. Cell Lysis:
-
Place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells from the bottom of the wells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
C. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
D. Sample Preparation and SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Load the prepared samples into the wells of an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins.[13]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[12]
E. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Ensure complete transfer by checking for the presence of pre-stained molecular weight markers on the membrane.
F. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies include:
-
mTORC1 targets: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46)
-
mTORC2 target: Phospho-Akt (Ser473)
-
Loading control: β-actin, GAPDH, or α-tubulin
-
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
G. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11]
Visualizations
Caption: mTORC1 and mTORC2 signaling pathways with points of inhibition.
Caption: Experimental workflow for Western blot analysis of mTOR signaling.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. veeprho.com [veeprho.com]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. ptglab.com [ptglab.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Prolylrapamycin in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolylrapamycin is a derivative of the well-known mTOR inhibitor, Rapamycin. While research on this compound is still emerging, its structural similarity to Rapamycin suggests it holds significant promise as a neuroprotective agent. This document provides detailed application notes and protocols for utilizing this compound in various neuroprotection assays. The information herein is primarily based on extensive research conducted on Rapamycin, with the expectation that this compound will exhibit a comparable mechanism of action and efficacy. Experimental validation with this compound is strongly recommended.
Rapamycin has demonstrated neuroprotective effects in a range of neurodegenerative models, including those for Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] Its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[4] By inhibiting mTOR, Rapamycin can induce autophagy, a cellular process that clears aggregated proteins and damaged organelles, which are common hallmarks of neurodegenerative diseases.[5] Furthermore, Rapamycin has been shown to reduce oxidative stress and apoptosis in neuronal cells.[6]
These application notes will guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Data Presentation
The following tables summarize quantitative data from studies on Rapamycin, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of Rapamycin on Neuronal Viability
| Cell Type | Insult | Rapamycin Concentration | Assay | Outcome | Reference |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 20 nM | MAP-2 Staining | Increased cell survival by ~44% at 24h | [7] |
| PC12 Cells | Cadmium (20 µM) | 200 ng/ml | Trypan Blue Exclusion | Increased viable cells by ~30% | [8] |
| SH-SY5Y Cells | Cadmium (20 µM) | 200 ng/ml | Trypan Blue Exclusion | Increased viable cells by ~25% | [8] |
Table 2: Effect of Rapamycin on Apoptosis
| Cell Type/Animal Model | Insult | Rapamycin Treatment | Assay | Outcome | Reference |
| PC12 Cells | Cadmium (20 µM) | 200 ng/ml | TUNEL Staining | Decreased TUNEL-positive cells by ~50% | [8] |
| SH-SY5Y Cells | Cadmium (20 µM) | 200 ng/ml | TUNEL Staining | Decreased TUNEL-positive cells by ~40% | [8] |
| Rat Model of Stroke (MCAO) | Ischemia-Reperfusion | 250 µg/kg | TUNEL Staining | Decreased apoptotic cells in the ischemic cortex | [9] |
Table 3: Effect of Rapamycin on Oxidative Stress Markers
| Cell Type/Animal Model | Insult | Rapamycin Treatment | Marker | Outcome | Reference |
| Rat Model of Parkinson's (6-OHDA) | 6-hydroxydopamine | Pre-treatment | Malondialdehyde (MDA) | Significantly reduced MDA levels | [6] |
| Rat Model of Parkinson's (6-OHDA) | 6-hydroxydopamine | Pre-treatment | Superoxide Dismutase (SOD) | Significantly increased SOD activity | [6] |
| Rat Model of Parkinson's (6-OHDA) | 6-hydroxydopamine | Pre-treatment | Glutathione Peroxidase (GSH-Px) | Significantly increased GSH-Px activity | [6] |
Table 4: Effect of Rapamycin on Pathological Protein Aggregation
| Model System | Protein | Rapamycin Treatment | Assay | Outcome | Reference |
| Fission Yeast | α-Synuclein | 5 µg/mL | Fluorescence Microscopy | Markedly reduced cells with α-Syn aggregates | [10] |
| PDAPP Mouse Model (Alzheimer's) | Amyloid-β 42 | Long-term treatment | ELISA | Significantly decreased soluble Aβ42 levels | [9] |
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of neuroprotection via mTORC1 inhibition.
Caption: General workflow for assessing this compound's neuroprotective effects in vitro.
Experimental Protocols
Neuronal Cell Viability Assay (MTT Assay)
This protocol is adapted for neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
Materials:
-
This compound
-
Neuronal cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce neuronal injury (e.g., by adding a neurotoxin like MPP+ or by oxygen-glucose deprivation).
-
Immediately after inducing injury, treat the cells with various concentrations of this compound (a suggested starting range is 1-100 nM). Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the control (untreated, uninjured) cells.
Apoptosis Detection in Brain Tissue (TUNEL Assay)
This protocol is for detecting apoptosis in paraffin-embedded brain sections from animal models of neurodegeneration.
Materials:
-
Paraffin-embedded brain sections (5 µm)
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate the brain tissue sections through a series of xylene and ethanol washes.
-
Perform antigen retrieval if required by the specific tissue and antibody.
-
Incubate the sections with Proteinase K for 15-30 minutes at room temperature.
-
Wash the slides with PBS.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the slides with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (typically green or red, depending on the kit), while all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells in different brain regions.
Measurement of Oxidative Stress Markers
This protocol outlines the general steps for measuring common oxidative stress markers in brain tissue homogenates or cell lysates.
Materials:
-
Brain tissue or cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial assay kits for:
-
Malondialdehyde (MDA)
-
Superoxide Dismutase (SOD) activity
-
Glutathione Peroxidase (GSH-Px) activity
-
-
Protein assay reagent (e.g., BCA)
-
Spectrophotometer or plate reader
Protocol:
-
Homogenize the brain tissue or lyse the cell pellets in cold lysis buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a protein assay.
-
MDA Assay (TBARS method):
-
Mix a portion of the supernatant with the thiobarbituric acid (TBA) reagent provided in the kit.
-
Incubate the mixture at 95°C for the time specified in the kit's protocol.
-
Cool the samples and measure the absorbance at the recommended wavelength (usually around 532 nm).
-
-
SOD Activity Assay:
-
Follow the instructions of the commercial kit, which typically involves a reaction where superoxide radicals are generated and SOD in the sample inhibits the reaction. The absorbance is then measured at a specific wavelength.
-
-
GSH-Px Activity Assay:
-
Follow the instructions of the commercial kit, which usually measures the rate of NADPH oxidation coupled to the reduction of glutathione disulfide. The decrease in absorbance at 340 nm is monitored.
-
-
Normalize the results of each assay to the total protein concentration of the sample.
Disclaimer: The protocols and data presented are based on studies using Rapamycin. Researchers should optimize these protocols and validate the findings for this compound in their specific experimental models.
References
- 1. Rapamycin in ischemic stroke: Old drug, new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapamycintherapy.com [rapamycintherapy.com]
- 3. Rapamycin and Alzheimer disease: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection Through Rapamycin-Induced Activation of Autophagy and PI3K/Akt1/mTOR/CREB Signaling Against Amyloid-β-Induced Oxidative Stress, Synaptic/Neurotransmission Dysfunction, and Neurodegeneration in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke | PLOS One [journals.plos.org]
- 8. Rapamycin Exerts Antifungal Activity In Vitro and In Vivo against Mucor circinelloides via FKBP12-Dependent Inhibition of Tor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Effect of Rapamycin on TDP-43-Related Pathogenesis in Ischemic Stroke [mdpi.com]
- 10. Antifungal Activities of Rapamycin and Its Derivatives, this compound, 32-Desmethylrapamycin, and 32-Desmethoxyrapamycin [jstage.jst.go.jp]
Prolylrapamycin as a reference standard in pharmaceutical analysis
Application Note
Abstract
This document provides a comprehensive guide to the use of prolylrapamycin as a reference standard in the pharmaceutical analysis of rapamycin and its related compounds. This compound, a key impurity and derivative of rapamycin, requires accurate identification and quantification to ensure the quality and safety of rapamycin-based drug products. This application note details the physicochemical properties of this compound, provides validated analytical methods for its analysis, and includes protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). All quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It is widely used to prevent organ transplant rejection and in the treatment of certain cancers. This compound is a significant derivative and process impurity of rapamycin, differing in the substitution of the pipecolic acid moiety with a proline ring. The presence and quantity of this compound must be carefully controlled in pharmaceutical formulations to meet regulatory requirements and ensure product efficacy and safety. A well-characterized this compound reference standard is therefore essential for the accurate identification, quantification, and validation of analytical methods in the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application in pharmaceutical analysis.
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Rapamycin Impurity 2, 21-Norrapamycin | |
| CAS Number | 156223-31-3 | |
| Molecular Formula | C50H77NO13 | |
| Molecular Weight | 900.15 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, methanol, and acetonitrile | |
| Storage | Store at -20°C for long-term storage. |
Certificate of Analysis (Illustrative)
A Certificate of Analysis (CoA) for a this compound reference standard should include the following information. The data presented here is illustrative and based on typical values for high-purity reference standards.
Table 2: Illustrative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identity (HRMS) | Conforms to molecular weight | Conforms | HRMS |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-UV |
| Water Content | ≤ 1.0% | 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Assay (as is) | Report Value | 98.7% | HPLC-UV (mass balance) |
Structural Confirmation Data
The definitive structure of this compound has been confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
¹H NMR: The ¹H NMR spectrum of this compound is consistent with its chemical structure, showing characteristic signals for the macrolide ring and the proline moiety. The absence of signals corresponding to the piperidine ring of rapamycin and the presence of signals for the pyrrolidine ring of proline are key diagnostic features.
HRMS: High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of this compound.
-
Calculated Mass [M+Na]⁺: C50H77NO13Na, 922.5289
-
Observed Mass [M+Na]⁺: 922.5285
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate quantification of this compound in pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a stability-indicating HPLC-UV method for the simultaneous determination of rapamycin and this compound.
Caption: HPLC-UV experimental workflow.
Table 3: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B; 5-20 min: 60-80% B; 20-25 min: 80% B; 25.1-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection | 278 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
System Suitability:
-
Tailing Factor (this compound): ≤ 1.5
-
Theoretical Plates (this compound): ≥ 2000
-
Resolution (Rapamycin and this compound): ≥ 2.0
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of the rapamycin active pharmaceutical ingredient (API) or drug product to be tested in acetonitrile.
-
Dilute the stock solutions with the mobile phase (initial conditions) to achieve a final concentration within the linear range of the method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For highly sensitive and selective quantification of this compound, an LC-MS/MS method is recommended.
Caption: LC-MS/MS experimental workflow.
Table 4: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 901.5 -> 848.5 (Quantifier), 901.5 -> 590.5 (Qualifier)Rapamycin: 914.6 -> 861.6 (Quantifier), 914.6 -> 843.6 (Qualifier) |
| Collision Energy | Optimized for each transition |
Stability Data
The stability of a reference standard is critical for its intended use. Stability studies should be conducted under various conditions to establish the retest period and appropriate storage conditions.
Table 5: Illustrative Stability Data for this compound Reference Standard
| Condition | Duration | Purity by HPLC (%) | Comments |
| Long-Term (-20°C) | 24 months | 99.1 | No significant degradation observed. |
| Accelerated (40°C/75% RH) | 6 months | 97.5 | Minor degradation observed. |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.8 | Slight degradation, handle with light protection. |
Signaling Pathway Context
This compound, as a derivative of rapamycin, is expected to interact with the same cellular machinery. Rapamycin exerts its effects by forming a complex with FK-binding protein 12 (FKBP12), which then binds to and inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.
Caption: this compound's putative mechanism of action via mTOR pathway inhibition.
Conclusion
This compound is a critical reference standard for the quality control of rapamycin-based pharmaceuticals. The analytical methods and protocols provided in this application note offer a robust framework for the accurate and precise quantification of this compound. The use of a well-characterized this compound reference standard, in conjunction with these validated methods, will ensure the quality, safety, and efficacy of rapamycin drug products.
Application Notes and Protocols for Cell Culture Media Preparation with Prolylrapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolylrapamycin is a derivative of the macrolide antibiotic rapamycin, a potent inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for drug development.[5][6] this compound, like its parent compound, exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][3][7] This inhibition leads to the dephosphorylation of downstream effectors such as p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[1][8]
These application notes provide detailed protocols for the preparation of cell culture media containing this compound and for conducting key experiments to evaluate its biological effects.
Data Presentation
Table 1: General Comparison of Rapamycin and its Derivatives
| Compound | Mechanism of Action | Typical Effective Concentration Range (in vitro) | Key Downstream Effects |
| Rapamycin | Forms a complex with FKBP12 to allosterically inhibit mTORC1.[3][5] | 1 nM - 1 µM[9] | Inhibition of p70S6K and 4E-BP1 phosphorylation, leading to decreased protein synthesis and cell proliferation.[1][8] |
| This compound | Presumed to be similar to rapamycin, acting as an mTORC1 inhibitor via FKBP12 binding.[1][2] | Expected to be in a similar range to rapamycin, but requires empirical determination for each cell line. | Inhibition of mTORC1 downstream signaling. |
| Everolimus (Rapalog) | Rapamycin analog, inhibits mTORC1. | Similar to rapamycin. | Inhibition of cell proliferation.[10] |
| Temsirolimus (Rapalog) | Rapamycin analog, inhibits mTORC1. | Similar to rapamycin. | Anti-proliferative effects against cancer cells.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Procedure:
-
Stock Solution Preparation (e.g., 1 mM):
-
Note: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Calculate the amount of this compound powder needed to prepare a 1 mM stock solution. The molecular weight of this compound (C50H77NO13) is 900.15 g/mol .[12]
-
Dissolve the calculated amount of this compound in an appropriate volume of DMSO. For example, to make a 1 mM stock solution, dissolve 0.90 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. To ensure complete dissolution, you can place the tube on a shaker for a few hours at room temperature, protected from light.[13]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light. The solution should be stable for several months under these conditions.[8]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform serial dilutions in serum-free medium to avoid precipitation before adding it to the cell culture plates.[13]
-
For example, to prepare a 100 nM working solution from a 1 mM stock, first, make an intermediate dilution by adding 1 µL of the 1 mM stock to 999 µL of serum-free medium to get a 1 µM solution. Then, add the required volume of this intermediate dilution to your complete cell culture medium.
-
Pre-warm the complete medium containing this compound to 37°C before adding it to the cells.[13]
-
Protocol 2: Cell Culture Media Preparation with this compound
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (or other antibiotics)
-
L-glutamine (if not already in the basal medium)
-
This compound working solution
-
Sterile flasks or bottles for media storage
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Prepare Complete Cell Culture Medium:
-
In a sterile environment, combine the basal medium, FBS (typically 10%), and antibiotics (typically 1%). If needed, add L-glutamine.
-
The final volume should account for the subsequent addition of the this compound working solution.
-
-
Addition of this compound:
-
Add the appropriate volume of the this compound working solution to the complete cell culture medium to achieve the desired final concentration.
-
Gently mix the medium by swirling the bottle or flask. Avoid vigorous shaking to prevent foaming.
-
-
Sterile Filtration (Optional but Recommended):
-
If there are concerns about contamination during the addition of this compound, sterile filter the final medium using a 0.22 µm filter.[14]
-
-
Storage and Use:
-
Store the prepared medium at 4°C, protected from light.
-
Before use, warm the medium to 37°C in a water bath.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix gently by pipetting or shaking the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Protocol 4: Western Blot Analysis of mTOR Pathway Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR, anti-phospho-mTOR (Ser2448), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate and treat cells with this compound as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualization
Caption: this compound-mediated inhibition of the mTORC1 signaling pathway.
Caption: Experimental workflow for evaluating the effects of this compound.
References
- 1. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Comparative effects of PP242 and rapamycin on mTOR signalling and NOTCH signalling in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The principal rapamycin-sensitive p70(s6k) phosphorylation sites, T-229 and T-389, are differentially regulated by rapamycin-insensitive kinase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Prolylrapamycin and Rapamycin Administration in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[1] Its dysregulation has been implicated in a variety of age-related diseases, including neurodegenerative disorders like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][3] Inhibition of the mTOR pathway, primarily through the use of rapamycin and its analogs, has emerged as a promising therapeutic strategy to combat neurodegeneration.[2][3]
Prolylrapamycin is a derivative of the antifungal antibiotic rapamycin, a secondary metabolite produced by Streptomyces hygroscopicus.[4] While the core structure of rapamycin is well-studied for its neuroprotective effects, specific data on the administration and efficacy of this compound in animal models of neurodegeneration are limited in the current scientific literature. Therefore, these application notes will focus primarily on the extensive data available for rapamycin, which serves as a foundational guide for research into its derivatives, including this compound. The protocols and data presented herein are derived from studies utilizing rapamycin in various animal models of neurodegeneration.
The therapeutic benefits of rapamycin in these models are largely attributed to its ability to induce autophagy, which aids in the clearance of misfolded protein aggregates (e.g., amyloid-beta and tau), reduce neuroinflammation, and improve cognitive function.[5][6] These notes provide a comprehensive overview of the quantitative effects of rapamycin, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Quantitative Effects of Rapamycin in Neurodegeneration Models
The following tables summarize the quantitative outcomes of rapamycin administration in various animal models of Alzheimer's disease.
Table 1: Effects of Rapamycin on Amyloid-Beta (Aβ) Pathology
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| PDAPP (hAPP V717F) | 2.24 mg/kg/day (in chow) | 5 months | Reduced soluble Aβ42 levels by ~25% | [7] |
| hAPP(J20) | 1.65 mg/kg/day (in chow) | 2 months | Decreased cortical amyloid levels | [8] |
| Tg2576 | 3 mg/kg/day (i.p.) | 2 weeks | Increased Aβ levels by 79 ± 20% | [7] |
| 3xTg-AD | Not specified | Not specified | Significant reduction in Aβ immunoreactivity in hippocampal CA1 neurons | [5] |
| Ts65Dn (Down Syndrome model) | 0.05 mg/kg (intranasal) | 12 weeks | Reduced APP levels and processing | [9] |
Table 2: Effects of Rapamycin on Tau Pathology
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| 3xTg-AD | Not specified | Not specified | Reduced hyperphosphorylated tau | [5] |
| P301S (tauopathy model) | Not specified | 2 to 5 months | Prevented accumulation of tau pathology when administered early | [10] |
| Ts65Dn | 0.05 mg/kg (intranasal) | 12 weeks | Reduced tau hyperphosphorylation | [9] |
Table 3: Effects of Rapamycin on Cognitive Function (Morris Water Maze)
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| PDAPP (hAPP J20) | 2.24 mg/kg/day (in chow) | 4.5 months | Abrogated memory deficits | [7] |
| Zinc-induced cognitive deficit | Not specified | Not specified | Reduced escape latency and increased time in target quadrant | [11] |
| AD model mice | Not specified | Not specified | Escape latency shortened by 15.60 seconds; platform traverses increased 1.53-fold | [12] |
| AP23 (Swedish mutant A gene) | Not specified | 1 month | Shorter escape latency and swimming distance to hidden platform | [13] |
Experimental Protocols
Rapamycin Administration Protocol (General)
This protocol provides a general framework for rapamycin administration. Specific dosages and routes may need to be optimized based on the animal model and experimental goals.
Materials:
-
Rapamycin (or this compound)
-
Vehicle (e.g., DMSO, ethanol, Tween-80, PEG400, sterile saline)
-
Animal feeding needles (for oral gavage)
-
Syringes and needles (for intraperitoneal injection)
-
Intranasal delivery device
Procedure:
-
Preparation of Rapamycin Solution:
-
For oral administration in chow, microencapsulated rapamycin can be incorporated into the feed at a specified concentration (e.g., 14 ppm, providing an estimated 1.65-2.24 mg/kg/day).[8]
-
For intraperitoneal (i.p.) injection, dissolve rapamycin in a suitable vehicle. A common vehicle is 5% PEG400, 5% Tween-80, and 4% ethanol in sterile saline.
-
For intranasal administration, a formulation of 0.1 μg/μl in saline can be used.[9]
-
-
Dosage Calculation:
-
Calculate the required dose based on the animal's body weight. Dosages in the literature range from 0.05 mg/kg to 3 mg/kg.
-
-
Administration:
-
Oral (in chow): Provide animals with continuous access to the rapamycin-supplemented chow.
-
Intraperitoneal Injection: Administer the calculated volume of rapamycin solution via i.p. injection. Frequency can vary from daily to several times a week.
-
Intranasal Delivery: Administer the solution dropwise into the nostrils of anesthetized animals.
-
Morris Water Maze Protocol
The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in rodents.[13][14]
Materials:
-
Circular pool (1.5-2 m diameter) filled with opaque water (20-24°C)
-
Submerged escape platform
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.
-
Immunohistochemistry for Aβ Plaques
This protocol details the staining of amyloid-beta plaques in mouse brain tissue.[15][16]
Materials:
-
Paraffin-embedded or frozen brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Formic acid (70-95%)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Microscope slides and mounting medium
Procedure:
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary Aβ antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash sections and incubate with ABC reagent for 1 hour.
-
Develop the signal with DAB substrate until the desired staining intensity is reached.
-
-
Mounting and Imaging:
-
Mount the stained sections on microscope slides, dehydrate, and coverslip.
-
Image the sections using a bright-field microscope and quantify the plaque burden using image analysis software.
-
Western Blot for mTOR Pathway Proteins
This protocol is for the detection and quantification of key proteins in the mTOR signaling pathway in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin).
-
Mandatory Visualizations
Caption: The mTOR signaling pathway in neurodegeneration.
Caption: Experimental workflow for testing this compound.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting neurodegeneration with rapamycin: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-Related Neurodegeneration Prevention Through mTOR Inhibition: Potential Mechanisms and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. dovepress.com [dovepress.com]
- 6. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mTOR by Rapamycin Abolishes Cognitive Deficits and Reduces Amyloid-β Levels in a Mouse Model of Alzheimer's Disease | PLOS One [journals.plos.org]
- 8. mTOR Attenuation with Rapamycin Reverses Neurovascular Uncoupling and Memory Deficits in Mice Modeling Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 9. Intranasal rapamycin ameliorates Alzheimer-like cognitive decline in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and Alzheimer disease: a hypothesis for the effective use of rapamycin for treatment of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect and Mechanism of Rapamycin on Cognitive Deficits in Animal Models of Alzheimer's Disease: A Systematic Review and Meta-analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scantox.com [scantox.com]
- 15. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Troubleshooting & Optimization
Optimizing Prolylrapamycin solubility for in vitro studies
Welcome to the Prolylrapamycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from rapamycin?
This compound is an analog of rapamycin (also known as sirolimus), a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Like rapamycin, this compound is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase involved in regulating cell growth, proliferation, and metabolism.[1][2] The primary structural difference is the substitution of the pipecolic acid moiety in rapamycin with a proline residue in this compound.
Q2: What is the primary challenge when working with this compound in in vitro studies?
The main challenge is its low aqueous solubility. This compound, similar to rapamycin, is a lipophilic molecule and is practically insoluble in water.[3] This can lead to issues with compound precipitation in aqueous buffers and cell culture media, resulting in inaccurate and irreproducible experimental results.
Q3: What solvents are recommended for dissolving this compound?
Based on the high structural similarity to rapamycin, Dimethyl Sulfoxide (DMSO) and ethanol are the recommended primary solvents for creating stock solutions of this compound.[4][5][6][7][8]
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions should be stored at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small aliquots.[8]
Q5: Is this compound stable in aqueous solutions like cell culture media?
Rapamycin and its analogs are known to be unstable in aqueous environments, with stability being dependent on temperature and pH.[3] It is recommended to prepare fresh dilutions in your experimental media immediately before use and to minimize the time the compound spends in aqueous solution prior to adding it to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized).- Perform a serial dilution of the DMSO stock into the aqueous buffer while vortexing to ensure rapid mixing.- Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.- Consider using a surfactant like Tween 80 or PEG to improve solubility, though this may impact cellular activity and should be tested. |
| Inconsistent or no biological effect observed in cell-based assays. | - Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.- Degradation: this compound may have degraded in the aqueous culture medium over the course of the experiment.- Incorrect concentration: The initial stock solution concentration may be inaccurate. | - Visually inspect for any precipitate after dilution. If observed, follow the solutions for precipitation.- Prepare fresh dilutions for each experiment and consider refreshing the media with newly prepared compound for long-term assays.- Confirm the concentration of your stock solution using a spectrophotometer if possible.- Ensure the final working concentration is appropriate for your cell type and assay. A dose-response experiment is recommended. |
| High background or off-target effects in assays. | The concentration of the solvent (e.g., DMSO) is too high and is causing cellular toxicity. | - Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.1%.- Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects. |
| Difficulty dissolving the lyophilized powder. | This compound is highly hydrophobic. | - Use a high-purity grade of DMSO or ethanol.- Vortex the solution for several minutes to ensure complete dissolution.- Gentle warming (to 37°C) and sonication can also aid in dissolving the compound. |
Quantitative Solubility Data
| Solvent | Rapamycin Solubility (Approximate) | Notes |
| DMSO | ~10 - 257.5 mg/mL[4][5][6][7][9] | Recommended for primary stock solutions. Sonication may be required for higher concentrations.[9] |
| Ethanol | ~0.25 - 100 mg/mL[4][6][7][9] | Can also be used for stock solutions. |
| Methanol | ~25 mg/mL[5] | |
| Water | Insoluble[5] | |
| PBS (pH 7.2) | Very low | Significant precipitation is expected without a co-solvent. |
Note: The solubility of this compound is expected to be in a similar range to rapamycin due to their structural similarities. It is always recommended to perform your own solubility tests for your specific batch of compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is approximately 900.15 g/mol .
-
Example calculation for 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 900.15 g/mol * 1000 mg/g = 9.00 mg
-
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication or warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro mTOR Inhibition Assay (Representative Protocol)
This protocol provides a general workflow for assessing the inhibitory activity of this compound on the mTOR pathway in a cell-based assay by measuring the phosphorylation of a downstream target, such as S6 kinase (S6K).
Materials:
-
Cancer cell line known to have active mTOR signaling (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Antibodies for Western blotting:
-
Primary antibody against phospho-S6K (Thr389)
-
Primary antibody against total S6K
-
HRP-conjugated secondary antibody
-
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal mTOR activity, you can serum-starve the cells by replacing the complete medium with serum-free medium for 4-6 hours before treatment.
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free or complete medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for phospho-S6K and total S6K according to the manufacturer's recommendations.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-S6K and total S6K.
-
Normalize the phospho-S6K signal to the total S6K signal for each sample.
-
Compare the normalized phospho-S6K levels in the this compound-treated samples to the vehicle control to determine the extent of mTOR inhibition.
-
Visualizations
Caption: this compound's mechanism of action on the mTORC1 signaling pathway.
Caption: A general experimental workflow for in vitro studies with this compound.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mTOR Signaling and Clinical Activity of Rapamycin in Head and Neck Cancer in a Window of Opportunity Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Rapamycin | mTOR | Tocris Bioscience [tocris.com]
- 7. Rapamycin | CAS 53123-88-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. medkoo.com [medkoo.com]
- 9. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
Prolylrapamycin Stability: A Technical Guide for Researchers
This technical support center provides guidance on the stability of prolylrapamycin in DMSO and other common laboratory solvents. Direct quantitative stability data for this compound is limited in publicly available literature. However, as a derivative of rapamycin, its stability profile is expected to be comparable. This guide leverages data from its parent compound, rapamycin, to provide best practices and troubleshooting advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C.[1][2] For the preparation of stock solutions, DMSO is a commonly used solvent. A recent study conducted a complete NMR characterization of this compound in DMSO-d6, suggesting it is stable for the duration of such experiments.[3][4] Commercially available solutions of the parent compound, rapamycin, are often provided in DMSO.[5]
Q2: How should I store my this compound stock solution in DMSO?
Stock solutions of the parent compound, rapamycin, in DMSO are typically stored at -20°C.[5] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been fully elucidated, they are likely to be similar to those of rapamycin. The primary degradation pathways for rapamycin include:
-
Hydrolysis: The macrolide ring of rapamycin can undergo hydrolysis, particularly in aqueous solutions under basic conditions, to form secorapamycin.[6][7]
-
Oxidation: Rapamycin is susceptible to autoxidation, which can lead to the formation of various oxidation products, including epoxides and ketones.[8]
Q4: Can I use other solvents to dissolve this compound?
The parent compound, rapamycin, is soluble in several organic solvents, including methanol, ethanol, and chloroform. However, the long-term stability in these solvents has not been extensively reported. If you need to use a solvent other than DMSO, it is recommended to prepare fresh solutions and use them promptly.
Q5: How can I check the stability of my this compound solution?
The stability of a this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][10] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid material. Perform a stability check of the old stock solution using HPLC or LC-MS if the issue persists. |
| Precipitation observed in the stock solution upon thawing. | The concentration may be too high for the solvent, or the compound may have come out of solution during freezing. | Gently warm the solution and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. |
| Appearance of new peaks in the chromatogram during analysis. | This compound is degrading. | Review the storage and handling procedures. Ensure the solution is protected from light and stored at the recommended temperature. Minimize freeze-thaw cycles. Consider if any components of your experimental buffer are promoting degradation. |
Stability and Solubility of Rapamycin (as a proxy for this compound)
| Solvent | Solubility | Recommended Storage | Known Stability/Degradation Notes |
| DMSO | ~25 mg/mL[11] | -20°C[5] | Generally considered a suitable solvent for long-term storage of stock solutions.[5] |
| Methanol | ~25 mg/mL | -20°C | A 10 mg/mL solution of rapamycin in methanol showed no decomposition for one week at 2-8°C. Long-term stability data is limited. |
| Ethanol | Soluble[11] | -20°C | Long-term stability data is limited. Prepare fresh solutions. |
| Chloroform | ~5 mg/mL | -20°C | Long-term stability data is limited. Prepare fresh solutions. |
| Aqueous Buffers | Poorly soluble | Not recommended for storage | Rapamycin degrades via hydrolysis to secorapamycin.[6][7] Aqueous solutions should be prepared fresh and used immediately. |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent using HPLC.
1. Materials
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, HPLC-grade)
-
HPLC system with UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water)
-
Autosampler vials
2. Procedure
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately dilute a sample of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Inject the sample onto the HPLC system and record the chromatogram. This will serve as the baseline.
-
Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect the samples from light.
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove one vial from each storage condition.
-
Sample Preparation and Analysis: Dilute a sample from each vial to the same concentration as the initial analysis and analyze by HPLC using the same method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as these may be degradation products.
7. Calculation of Stability: The percentage of remaining this compound can be calculated as follows:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Diagrams
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound based on rapamycin.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of this compound: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin Ready Made Solution, 2.5 mg/mL in DMSO (2.74 mM) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Prolylrapamycin HPLC Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing issues during the HPLC analysis of Prolylrapamycin.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common chromatographic problem that can compromise resolution, accuracy, and reproducibility.[1][2][3] It is characterized by an asymmetric peak where the latter half is broader than the front half.[2][4] For this compound, a macrolide compound with basic functional groups, peak tailing is frequently caused by secondary interactions with the stationary phase.[1][5][6][7][]
Q1: What are the primary causes of peak tailing for this compound?
The most common causes stem from undesirable chemical interactions, issues with the HPLC column, or sub-optimal method parameters. A logical approach to troubleshooting is essential for efficient problem resolution.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Q2: How do I systematically troubleshoot the issue?
Follow the workflow above, starting with the most common chemical causes.
Step 1: Evaluate Chemical Interactions
This compound contains basic amine groups that can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][5] This secondary retention mechanism is a primary cause of peak tailing.[5][9][10]
Caption: Interaction of this compound with active silanol sites.
Corrective Actions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH ≤ 3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][5][10] Be mindful of the column's pH stability range; standard silica columns should not be used below pH 3, but specialized columns like Agilent ZORBAX StableBond are designed for low pH operation.[5][11]
-
Use a Highly Deactivated Column: Modern, high-purity silica columns (Type B) with high-density bonding and end-capping are designed to have minimal residual silanol activity.[1][5] End-capping blocks many of the residual silanols, reducing their availability for secondary interactions.[5]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help mask the residual silanol interactions and maintain a stable pH.[10][12]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.0 | Suppresses ionization of surface silanol groups, reducing secondary interactions.[5][10] |
| Column Type | Use a modern, end-capped, high-purity silica column. | Minimizes the number of available free silanol groups that cause tailing.[1][4] |
| Buffer Strength | 20 - 50 mM | Masks residual silanol effects and improves peak symmetry.[10][12] |
| Mobile Phase Modifier | Add a competing base (e.g., triethylamine, ≥20 mM) | Competes with this compound for active silanol sites (Note: may not be suitable for MS detection).[1] |
Step 2: Investigate Physical and System Issues
If adjusting the chemical parameters does not resolve the tailing, investigate physical causes.
-
Column Contamination and Voids: If all peaks in the chromatogram are tailing, it may indicate a physical problem at the column inlet.[13] This can be caused by a partially blocked inlet frit from sample debris or mobile phase precipitates, or by the formation of a void in the packing bed.[12][13]
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[12][14] This can be either mass overload (sample is too concentrated) or volume overload (injection volume is too large).[14]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[15][16][17]
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
-
Materials: HPLC system, this compound standard, mobile phase solvents (e.g., Acetonitrile, Water), pH meter, acidic modifier (e.g., Formic Acid, Trifluoroacetic Acid), buffer salt (e.g., Ammonium Formate).
-
Procedure:
-
Prepare the aqueous portion of the mobile phase. If using a buffer, dissolve the salt in the water.
-
Prepare three separate batches of the aqueous mobile phase. Adjust the pH of each to 3.5, 3.0, and 2.5, respectively, using the acidic modifier. Always measure the pH of the aqueous component before mixing with the organic solvent.[18]
-
Prepare the final mobile phases by mixing the pH-adjusted aqueous solution with the organic solvent at the desired ratio.
-
Equilibrate the column with the first mobile phase (pH 3.5) until a stable baseline is achieved.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the USP Tailing Factor (Tf). A value close to 1.0 is ideal.[3]
-
Repeat steps 4-6 for the mobile phases at pH 3.0 and 2.5.
-
Compare the chromatograms and tailing factors to identify the optimal pH.
-
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
-
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.[13]
-
Flush the column sequentially with a series of solvents, moving from polar to non-polar. Use at least 10-20 column volumes for each solvent.
-
Mobile Phase (without buffer)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your system)
-
100% Isopropanol
-
100% Acetonitrile
-
-
Re-equilibrate the column in the forward direction with the initial mobile phase composition until the baseline is stable.
-
Inject a standard to assess if peak shape has improved.
-
Frequently Asked Questions (FAQs)
Q: Why does mobile phase pH matter so much for this compound? A: this compound is an ionizable compound. The pH of the mobile phase affects the ionization state of both the analyte and the residual silanol groups on the silica stationary phase.[11][19] Operating at a pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in split or broad peaks.[16][20] For basic compounds like this compound, a low pH suppresses silanol ionization, which is a key cause of tailing.[10]
Q: What is an acceptable USP Tailing Factor (Tf)? A: An ideal peak has a Tf of 1.0. For most analytical methods requiring high precision, a tailing factor above 2.0 is generally considered unacceptable.[3]
Q: Can my sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile), it can cause peak distortion, including tailing or fronting.[16][21] It is always best to dissolve the sample in the initial mobile phase whenever possible.[15][16]
Q: I replaced the column, and the peak tailing is gone. What does this mean? A: This strongly indicates the problem was with the original column.[5][12] The cause could have been column bed deformation, a blocked inlet frit, or irreversible contamination of the stationary phase.[12][13] Consider using a guard column to extend the life of your analytical column.[12]
Q: Could metal contamination be a cause of tailing? A: Yes, trace metal contamination (e.g., iron, aluminum) in the silica matrix or from system components can act as active sites that interact with analytes, leading to peak tailing.[1][15] This increases the acidity of the silanol groups, enhancing unwanted secondary interactions.[1] Using modern, high-purity silica columns helps to minimize this issue.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C50H77NO13 | CID 6475650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. restek.com [restek.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 18. agilent.com [agilent.com]
- 19. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Preventing Prolylrapamycin degradation in cell culture
Welcome to the technical support center for Prolylrapamycin (Torkinib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cell culture experiments and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Torkinib), and how does it work?
This compound, also known as Torkinib or PP242, is a potent and selective ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2] Unlike rapamycin, which primarily inhibits mTOR Complex 1 (mTORC1), this compound inhibits both mTORC1 and mTORC2.[2][3] This dual inhibition blocks the phosphorylation of downstream targets of both complexes, such as S6 Kinase (S6K) for mTORC1 and Akt at Serine 473 for mTORC2, making it a powerful tool for studying the mTOR signaling pathway.[4] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[][6][7]
View mTOR Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with prolylrapamycin. The focus is on optimizing dose-response experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from rapamycin?
This compound is a derivative and a known impurity of rapamycin (also known as sirolimus).[][2] Both are macrolide compounds, but this compound has a structural modification where the piperidine ring found in rapamycin is replaced by a pyrrolidine ring. While it shares a core mechanism of action with rapamycin, this structural difference can affect its potency and pharmacokinetic properties. Studies have shown that rapamycin is a more active antifungal agent than this compound, suggesting potential differences in potency in other biological assays as well.[2]
Q2: What is the mechanism of action for this compound?
This compound, like rapamycin, acts as an inhibitor of the mechanistic Target of Rapamycin (mTOR). Specifically, it targets mTOR Complex 1 (mTORC1). The mechanism involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[3] This this compound/FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the kinase activity of mTORC1.[3] This inhibition prevents the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis, cell growth, and proliferation.[4]
Q3: How do I determine the optimal concentration range for my dose-response experiment?
The optimal concentration range must be determined empirically for each cell line and assay type. A common starting point is to perform a broad-range dose-response curve, for instance, spanning from 0.01 nM to 10 µM using 7 to 9 different concentrations.[5] This initial experiment will help identify the concentration range where the biological response occurs, allowing you to design more focused experiments with a narrower range of concentrations around the estimated EC50/IC50 value.
Q4: What are the typical EC50 or IC50 values for this compound?
Currently, specific EC50 or IC50 values for this compound are not widely available in public literature. Potency is highly dependent on the cell line and the specific endpoint being measured (e.g., proliferation, inhibition of a specific phosphorylation event). Therefore, it is crucial to experimentally determine these values in your system of interest. For context, IC50 values for the parent compound, rapamycin, can range from low nanomolar to micromolar depending on the cell line and its genetic background.[6]
Quantitative Data Summary
The following tables summarize key information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156223-31-3 | [][7] |
| Molecular Formula | C50H77NO13 | [] |
| Molecular Weight | 900.15 g/mol | [] |
| Synonyms | Rapamycin Impurity 2, 21-Norrapamycin | [] |
Table 2: Reported Bioactivity of this compound
| Cell Line | Assay Type | IC50 / EC50 | Reference |
| Data Not Available | Data Not Available | Requires experimental determination | N/A |
Note: Researchers are advised to perform dose-response experiments to establish the bioactivity of this compound in their specific experimental model.
Visualized Guides and Workflows
Signaling Pathway
Experimental Workflow
Troubleshooting Guide
Unexpected dose-response curve shapes are a common challenge. Use this guide to diagnose potential issues.
Troubleshooting Logic
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (96-Well Format)
This protocol describes a general method to determine the IC50 of this compound on cell proliferation/viability using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile 96-well clear-bottom, white-walled tissue culture plates
-
Reagent reservoir, multichannel pipette
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency and ensure high viability (>95%).
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the incubation period (typically 1,000-10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Dilution and Treatment:
-
Prepare a serial dilution series of this compound in complete culture medium. For an initial broad screen, a 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no cells" wells (medium only, for background subtraction).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.
-
Return the plate to the incubator for 48-72 hours.
-
-
Measuring Cell Viability:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add the recommended volume of reagent (e.g., 100 µL) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background signal (from "no cells" wells) from all other measurements.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal (% Viability).
-
Plot % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (four-parameter variable slope) to fit the data and calculate the IC50 value.[8]
-
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol confirms the on-target activity of this compound by measuring the phosphorylation status of mTORC1 downstream targets.
Materials:
-
Cells treated as described in Protocol 1 (using a 6-well plate format).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a shorter duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of supplemented RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-S6K1/S6K1) confirms mTORC1 pathway inhibition.
-
References
- 2. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Determinants of rapamycin sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Prolylrapamycin (Torkinib) Bioavailability Technical Support Center
Welcome to the technical support center for improving the in vivo bioavailability of Prolylrapamycin (P-RAP/Torkinib). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with this potent mTOR inhibitor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low or inconsistent plasma concentrations of this compound after oral administration? | This compound, like many kinase inhibitors, likely has low aqueous solubility and is susceptible to first-pass metabolism. This can lead to poor absorption from the gastrointestinal tract.[1][2][3] The vehicle used for administration may not be optimal for solubilizing the compound. | Consider formulating this compound to enhance its solubility and absorption. Promising strategies include amorphous solid dispersions and lipid-based delivery systems such as solid lipid nanoparticles (SLNs).[3][4] Ensure the dosing vehicle is appropriate. For preclinical studies, a mixture of DMSO, PEG300, Tween 80, and saline can be used to improve solubilization.[5] |
| My in vivo results are not reproducible between experiments. | Variability in drug formulation preparation can lead to inconsistent particle size or encapsulation efficiency, affecting absorption. Differences in animal fasting times or the gavage procedure can also introduce variability. The inherent pharmacokinetic variability of mTOR inhibitors is also a known factor.[6][7] | Standardize your formulation protocol meticulously. Characterize each batch of your formulation for particle size, drug load, and homogeneity. Ensure consistent experimental conditions, including animal fasting periods and administration technique. For oral gavage, ensure proper technique to minimize stress and ensure complete dose delivery. Consider a voluntary oral administration method to reduce stress.[4] |
| I am seeing signs of toxicity in my animal models at doses where I expect to see efficacy. | Poor bioavailability may lead to the need for higher administered doses to achieve therapeutic plasma concentrations. This can result in high local concentrations in the GI tract, potentially causing local toxicity. Some formulation excipients can also have their own toxicity profiles. | Improving bioavailability through advanced formulations can allow for a reduction in the administered dose while still achieving the desired therapeutic effect, thereby reducing the risk of toxicity.[8] Carefully screen all formulation excipients for known toxicities. |
| How can I confirm that my formulation is improving bioavailability? | A comprehensive pharmacokinetic study is required to determine parameters like Cmax, Tmax, and AUC. | Conduct a pharmacokinetic study in your animal model comparing your new formulation to a simple suspension of this compound. Blood samples should be collected at multiple time points after administration to accurately determine the plasma concentration-time profile.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (Torkinib) and why is its bioavailability a concern?
This compound, also known as Torkinib (PP242), is a selective and ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[5] Like many other kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility, which often leads to low and variable oral bioavailability.[1][2][3] This can make it challenging to achieve therapeutic concentrations in vivo and can lead to unreliable results in preclinical studies.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound:
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous, higher-energy state, which can significantly increase its solubility and dissolution rate.[4][10]
-
Lipid-Based Formulations: These formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulate the drug in a lipid matrix. This can improve solubility, protect the drug from degradation in the GI tract, and enhance absorption via lymphatic pathways.[3][11][12]
-
Particle Size Reduction: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption and improved bioavailability.[13][14]
Q3: How do I choose the best formulation strategy for my study?
The choice of formulation depends on several factors, including the specific physicochemical properties of this compound, the desired release profile, and the scale of your experiment. For early-stage preclinical studies, developing a solid lipid nanoparticle or an amorphous solid dispersion are common and effective approaches.[3][10] It is often beneficial to screen several strategies in vitro for dissolution and permeability before moving to in vivo studies.
Q4: Are there any commercially available formulations of this compound with enhanced bioavailability?
Currently, this compound is primarily available as a research chemical for preclinical studies, and there are no standard, commercially available formulations with enhanced bioavailability. Researchers typically need to develop their own formulations.
Q5: What is the mTOR signaling pathway targeted by this compound?
The mTOR (mammalian Target of Rapamycin) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound inhibits the kinase activity of mTOR, which is a core component of two distinct protein complexes: mTORC1 and mTORC2. By inhibiting both complexes, this compound can achieve a more complete shutdown of mTOR signaling compared to first-generation inhibitors like rapamycin, which primarily target mTORC1.
References
- 1. clinicalpub.com [clinicalpub.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. omicsonline.org [omicsonline.org]
- 9. Oral and intravenously administered mTOR inhibitors for metastatic renal cell carcinoma: pharmacokinetic considerations and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Prolylrapamycin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with prolylrapamycin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in cell lines?
A1: Acquired resistance to this compound, a derivative of rapamycin, and other rapalogs primarily develops through genetic mutations or compensatory changes within the cell's signaling network.[1] Key mechanisms include:
-
Mutations in mTOR or FKBP12: Alterations in the drug's direct target (mTOR) or its binding partner (FKBP12) can prevent the drug from effectively inhibiting mTOR function.[1][2]
-
Defects in mTOR-regulated proteins: Changes in downstream effectors of mTOR, such as S6K1, 4E-BP1, and p27(Kip1), can render the cells insensitive to mTOR inhibition.[1]
-
Activation of alternative signaling pathways: The activation of pro-survival pathways, most notably the PI3K/Akt pathway, can bypass the inhibitory effects of this compound.[3]
-
Overexpression of c-MYC: Failure of rapamycin to inhibit the induction or overexpression of the c-MYC protein is correlated with both intrinsic and acquired resistance.[4]
Q2: My cells show initial sensitivity to this compound, but resistance emerges over time. How can I model this in vitro?
A2: The development of acquired resistance can be modeled in vitro by generating drug-adapted cell lines.[5][6] This process involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of this compound over several weeks or months.[6] This method selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug, mimicking the clinical scenario of acquired resistance.[5][7]
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of the drug in the parental cell line versus the adapted cell line. A significant increase in the IC50 value for the adapted cells indicates the development of resistance.[6] A 3- to 10-fold increase is often considered representative of drug resistance.[6]
Q4: Are there specific signaling pathways I should investigate when my cells become resistant?
A4: Yes, the PI3K/Akt/mTOR signaling pathway is a critical area to investigate.[3][8] Often, resistance is associated with the overactivation of Akt, which can occur due to the suppression of a negative feedback loop from mTORC1 to PI3K/Akt.[9] It is also beneficial to examine the phosphorylation status of mTORC1 and mTORC2 substrates, as rapamycin and its analogs primarily inhibit mTORC1.[8][10] Additionally, the ERK/MAPK signaling pathway has been implicated in rapamycin resistance.[9]
Q5: What strategies can I employ in my experiments to overcome this compound resistance?
A5: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of parallel or downstream pathways can be effective. For instance, co-treatment with PI3K inhibitors or MEK1/2 inhibitors has shown promise in enhancing anti-tumor effects.[9]
-
Dual mTORC1/mTORC2 Inhibitors: Since this compound primarily targets mTORC1, resistant cells may rely on mTORC2 signaling.[10] Utilizing newer generations of mTOR inhibitors that target the kinase activity of both mTORC1 and mTORC2 can be a more effective strategy.[2][11]
-
Targeting Downstream Effectors: Investigating and targeting the specific downstream effectors that are dysregulated in resistant cells, such as eIF4E, can also be a valid approach.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant difference in IC50 between parental and supposed "resistant" cell line. | Insufficient drug exposure time or concentration during the resistance development protocol. | Extend the duration of drug treatment and/or increase the final concentration of this compound. It is crucial to perform this in a stepwise manner to allow for adaptation.[6] |
| The parental cell line may have intrinsic resistance. | Characterize the baseline sensitivity of the parental cell line. Some cell lines exhibit high intrinsic resistance to rapamycins.[4] Consider using a different, more sensitive parental cell line for developing your resistant model. | |
| Resistant cells lose their resistant phenotype after being cultured without the drug. | The resistance mechanism may be transient or dependent on continuous drug pressure. | Maintain a low, maintenance dose of this compound (e.g., IC10-IC20) in the culture medium for the resistant cell line to ensure the phenotype is stable.[6] Periodically re-evaluate the IC50 to confirm resistance.[6] |
| This compound inhibits p70S6K phosphorylation, but the cells continue to proliferate. | Resistance mechanism is downstream of p70S6K, or other pathways are compensating. | Examine the phosphorylation status of 4E-BP1. In some resistant cells, rapamycin fails to suppress 4E-BP1 phosphorylation, allowing for continued cap-dependent translation.[9] Also, investigate the activation of the PI3K/Akt and ERK/MAPK pathways. |
| Difficulty in establishing a resistant cell line; high levels of cell death at each concentration increase. | The incremental increase in drug concentration is too high. | Reduce the fold-increase in drug concentration at each step of the selection process. Allow the cells more time to recover and repopulate before the next concentration increase. If cell death exceeds 50%, it is advisable to revert to the previous lower concentration for a period.[7] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines the general steps for generating a drug-resistant cell line using the gradual drug induction method.[6][7]
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a suitable density in a 96-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
After 72 hours, assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value using non-linear regression analysis.[6]
-
-
Initiate Drug Exposure:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC10-IC20.
-
Maintain the cells in this concentration, passaging them as they reach 80-90% confluency.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are proliferating at a stable rate, double the concentration of this compound in the culture medium.
-
Monitor the cells closely for signs of toxicity and cell death.
-
Allow the surviving cells to repopulate. This may take several passages.
-
Repeat this stepwise increase in drug concentration. The entire process can take several months.
-
-
Confirmation and Maintenance of Resistance:
-
Once the cells are stably growing at a significantly higher concentration (e.g., 10-fold the initial IC50), perform a new IC50 determination on the adapted cells and compare it to the parental line.
-
To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the concentration at which they were selected or a slightly lower dose).[6]
-
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol is for assessing the activation state of proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis:
-
Treat parental and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., DU145) | This compound | 1.1 | - |
| Resistant (e.g., DU145-PR) | This compound | 164.6 | 149.6 |
| This table is based on representative data for paclitaxel resistance and illustrates how to present IC50 and Resistance Index (RI) values.[6] The RI is calculated as IC50 (Resistant) / IC50 (Parental). |
Visualizations
Caption: this compound action and key resistance pathways.
References
- 1. Mechanisms of resistance to rapamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physiology and pathophysiology of rapamycin resistance: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of Sensitivity and Resistance to Rapamycin-Chemotherapy Drug Combinations In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of resistance to rapamycin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Target of Rapamycin Inhibitors Resistance Mechanisms in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Prolylrapamycin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when using Prolylrapamycin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a derivative of rapamycin and is often found as an impurity in rapamycin preparations.[1] Its primary target is the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Like rapamycin, this compound is believed to exert its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR Complex 1 (mTORC1).[4][5]
Q2: What are the potential off-target effects of this compound?
While rapamycin is considered a highly specific inhibitor of mTORC1, off-target effects can occur, particularly at high concentrations or with prolonged exposure.[4][6] Since this compound is a derivative of rapamycin, it is presumed to have a similar off-target profile. Potential off-target effects of rapamycin and its analogs may include:
-
Inhibition of mTORC2: Although mTORC1 is the primary target, prolonged treatment with rapamycin can also disrupt the assembly and function of mTOR Complex 2 (mTORC2).[1][6]
-
Binding to other FKBP isoforms: Rapamycin can also bind to other FKBP isoforms like FKBP12.6, FKBP51, and FKBP52, which could lead to unintended biological consequences.[4]
-
"Off-target" inhibition of other kinases: While in vitro kinase assays have shown rapamycin to be highly selective for mTOR, the possibility of it affecting other kinases at high concentrations cannot be entirely ruled out.[4]
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect.
-
Limit the duration of exposure: Use the shortest possible treatment time to minimize the risk of long-term off-target effects, such as the inhibition of mTORC2.[6]
-
Use highly pure this compound: If possible, use this compound with the highest purity available to avoid confounding effects from other impurities.
-
Include proper controls: Use appropriate controls in your experiments, such as a vehicle control and a positive control with a well-characterized mTOR inhibitor like rapamycin.
-
Validate findings with multiple approaches: Confirm your results using alternative methods, such as genetic approaches (e.g., mTOR knockdown) or other specific mTOR inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected results | 1. Compound instability: this compound, like rapamycin, may be unstable in aqueous solutions, and its degradation is temperature-dependent.[2] 2. Off-target effects: The observed phenotype may be due to the inhibition of unintended targets. | 1. Prepare fresh solutions: Prepare this compound solutions immediately before use. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific experimental buffer and temperature.[2] 2. Perform dose-response and time-course experiments: This will help identify a specific window where on-target effects are maximized and off-target effects are minimized. 3. Use control compounds: Compare the effects of this compound to rapamycin and other mTOR inhibitors with different selectivity profiles. |
| Cell toxicity or death | 1. High concentration: The concentration of this compound used may be too high, leading to general cellular toxicity. 2. Off-target toxicity: The observed toxicity may be a result of hitting unintended targets. | 1. Determine the IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line and use concentrations at or below this value. 2. Monitor cell viability: Use assays like MTT or trypan blue exclusion to monitor cell viability at different concentrations and time points. |
| No observable effect | 1. Compound inactivity: The this compound may have degraded or is not active. 2. Insufficient concentration or treatment time: The concentration or duration of treatment may not be sufficient to elicit a response. 3. Cell line resistance: The cell line used may be resistant to mTOR inhibition. | 1. Confirm compound activity: Test the activity of your this compound stock on a sensitive cell line or in an in vitro kinase assay. 2. Optimize experimental conditions: Increase the concentration and/or duration of treatment. 3. Check for mTOR pathway activation: Ensure that the mTOR pathway is active in your cell line under your experimental conditions. |
Quantitative Data
Table 1: Comparative IC50 Values of mTOR Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| Rapamycin | mTORC1 (S6K phosphorylation) | ~0.1 - 20 | [1][7] |
| mTORC2 (Akt S473 phosphorylation) | >1000 (short-term), ~20,000 (prolonged) | [1] | |
| Torin 1 | mTOR | 2 - 10 | [8] |
| hVps34 | 3,000 | [8] | |
| PI3K-α | 1,800 | [8] | |
| DNA-PK | 1,000 | [8] | |
| AZD8055 | mTOR | 0.8 | [8] |
| PI3Kα | >10,000 | [8] | |
| PI-103 | p110α | 2 | [9] |
| mTOR | 30 | [9] |
Note: The IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS, sterile)
-
Cell line of interest
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, cell viability assays).
-
Protocol 2: Western Blot Analysis of mTORC1 and mTORC2 Activity
This protocol describes how to assess the on-target and potential off-target effects of this compound by analyzing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
Treated cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity)
-
Total p70 S6 Kinase
-
Phospho-Akt (Ser473) (for mTORC2 activity)
-
Total Akt
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Visualizations
Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Poor solubility and stability of rapamycin in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Prolylrapamycin lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability issues encountered when using prolylrapamycin in research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new lot of this compound. What could be the cause?
A1: Inconsistent results between different lots of this compound can stem from several factors related to the manufacturing and handling of the compound. This compound is a derivative of rapamycin, a natural product produced by fermentation, and is also considered an impurity in rapamycin preparations.[1][] This origin can contribute to variability. Key factors include:
-
Purity Profile: The percentage of the active this compound compound may differ between lots. Additionally, the presence of other rapamycin derivatives or impurities can interfere with your assay.[1]
-
Compound Stability: this compound, like rapamycin, can be susceptible to degradation if not stored or handled correctly. Exposure to light and improper storage temperatures can lead to a decrease in the active compound concentration.[3]
-
Solvent and Formulation: The solvent used to dissolve the compound and its final concentration can impact its stability and delivery in cell culture media.
To troubleshoot, we recommend verifying the purity and concentration of the new lot and comparing it to the previous lot.
Q2: How does this compound exert its biological effects, and could lot-to-lot variability affect this?
A2: this compound, similar to its parent compound rapamycin, acts as an inhibitor of the mechanistic Target of Rapamycin (mTOR). It does this by first binding to the cytoplasmic receptor FK506-binding protein-12 (FKBP12).[4] The resulting this compound-FKBP12 complex then binds to the mTOR kinase, a key regulator of cell growth, proliferation, survival, and metabolism.[4]
Lot-to-lot variability can significantly impact this mechanism if the compound's ability to form the complex with FKBP12 or inhibit mTOR is compromised. This can be due to:
-
Structural Integrity: Improper synthesis or degradation can alter the structure of this compound, reducing its affinity for FKBP12.
-
Presence of Antagonistic Impurities: Certain impurities might interfere with the binding of this compound to FKBP12.
A functional assay to assess the inhibition of mTOR signaling is recommended to qualify new lots.
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: To ensure the stability and activity of this compound, proper storage and handling are crucial. Here are some best practices:
-
Storage: Store this compound as a solid at -20°C or lower, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
-
Light Protection: this compound is light-sensitive.[3] Protect solid compound and solutions from light at all times by using amber vials or by wrapping containers in foil.
Troubleshooting Guides
Issue 1: Decreased or no activity of a new this compound lot in our experiments.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | 1. Verify the storage conditions of the new lot. 2. Prepare a fresh stock solution from the solid compound. 3. Run a positive control with a previously validated lot if available. |
| Incorrect Concentration | 1. Confirm the calculations used for preparing the stock and working solutions. 2. Consider having the concentration of the stock solution analytically verified by HPLC. |
| Low Purity of the New Lot | 1. Request the certificate of analysis (CoA) from the supplier for the new lot and compare it to the previous one. 2. Perform an in-house purity check using HPLC if possible. |
Issue 2: Increased off-target effects or cellular toxicity with a new lot.
| Possible Cause | Troubleshooting Step |
| Presence of Toxic Impurities | 1. Review the impurity profile on the CoA. 2. Perform a dose-response curve to determine the IC50 and compare it to previous lots. A significant shift may indicate altered potency or the presence of cytotoxic impurities. 3. If possible, analyze the impurity profile using LC-MS.[1] |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent with previous experiments and is below the toxic threshold for your cell line. 2. Run a vehicle control (solvent only) to assess its contribution to toxicity. |
Quantitative Data Summary for Lot-to-Lot Comparison
The following table provides an example of parameters to compare between different lots of this compound.
| Parameter | Lot A (Expected Performance) | Lot B (Potential Issue) | Recommended Action |
| Purity (by HPLC) | >98% | <95% | Contact supplier, consider returning the lot. |
| Identity (by Mass Spec) | Matches expected m/z | Mismatched or multiple peaks | Do not use. Contact supplier immediately. |
| IC50 in Cell-Based Assay | 5-10 nM | >50 nM | Re-qualify the lot with a functional assay. |
| Appearance | White to off-white solid | Discolored or oily solid | Do not use. Indicates potential degradation. |
Experimental Protocols
1. Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Prepare a stock solution of this compound in ACN at 1 mg/mL.
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
Set up a gradient elution method (e.g., 5% to 95% B over 30 minutes).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10 µL of the this compound solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 278 nm).
-
Calculate the purity by integrating the peak area of this compound relative to the total peak area.
-
2. Protocol for Functional Assessment of mTOR Inhibition
This protocol describes a method to assess the biological activity of this compound by measuring the phosphorylation of a downstream target of mTOR, such as S6 ribosomal protein.
-
Materials:
-
Cancer cell line with active mTOR signaling (e.g., MCF-7, U87)
-
Complete cell culture medium
-
This compound (new lot and a control lot, if available)
-
Lysis buffer
-
Primary antibodies (anti-phospho-S6, anti-total-S6)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound from the new lot and the control lot for 2-4 hours. Include a vehicle-only control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-S6 antibody, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-S6 antibody as a loading control.
-
Quantify the band intensities and determine the IC50 for the inhibition of S6 phosphorylation.
-
References
Adjusting Prolylrapamycin concentration for neurotoxicity studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting prolylrapamycin concentration for neurotoxicity studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: this compound is a derivative of rapamycin (also known as sirolimus).[1] Currently, there is limited publicly available data specifically on the neurotoxicity of this compound. The guidance provided here is based on the well-documented effects of rapamycin on neuronal cells and the shared mechanism of action via the mTOR signaling pathway. It is strongly recommended that researchers perform their own dose-response experiments to determine the optimal and potential neurotoxic concentrations of this compound for their specific cellular model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in neurons?
A1: this compound, like rapamycin, is an inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2][3] In neurons, the mTOR signaling pathway integrates various cues, including growth factors and neurotransmitters, to control processes like protein synthesis, axon and dendrite development, and synaptic plasticity.[4] By inhibiting mTOR, this compound is expected to modulate these neuronal functions.
Q2: What are the typical starting concentrations for rapamycin in in vitro neuronal studies?
A2: Based on published studies with rapamycin, a broad concentration range has been explored, with effects observed from the low nanomolar (nM) to the micromolar (µM) range. The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. For assessing neuroprotective or neurite outgrowth effects, concentrations are often in the range of 5 nM to 1 µM.[5][6][7] For neurotoxicity studies, it is advisable to test a wider range, starting from low nanomolar and extending into higher micromolar concentrations to identify a potential toxic threshold.
Q3: What in vitro assays are recommended for assessing the neurotoxicity of this compound?
A3: A multi-faceted approach using a combination of assays is recommended to comprehensively assess neurotoxicity. Key assays include:
-
Cytotoxicity Assays (e.g., MTT, LDH): These assays measure cell viability and membrane integrity to determine the concentration at which this compound becomes cytotoxic to neuronal cells.
-
Neurite Outgrowth Assays: This is a sensitive morphological endpoint to assess developmental neurotoxicity or adverse effects on neuronal health.[8] Parameters such as neurite length, number, and branching can be quantified. High-content screening platforms can automate this analysis.[9][10]
-
Apoptosis Assays (e.g., Caspase-3 activation, TUNEL staining): These assays can determine if cell death occurs via apoptosis. Rapamycin has been shown to enhance apoptosis in some contexts.[11]
Q4: Can this compound have neuroprotective effects at certain concentrations?
A4: Yes, it is possible. Rapamycin has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[12][13] It has been shown to increase neuronal survival and reduce inflammation.[13] Therefore, it is crucial to perform a full dose-response analysis to distinguish between potential neuroprotective and neurotoxic concentration ranges of this compound.
Quantitative Data Summary
The following table summarizes reported concentrations of rapamycin used in various in vitro neuronal studies. This data should be used as a starting point for designing dose-response experiments for this compound.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Primary Cortical Neurons | 0 - 20 nM | Dose-dependent decrease in mTOR phosphorylation; 20 nM improved neuronal viability. | [5] |
| PC12 Cells | 0.1 - 1000 nM | EC50 of 10 nM for increasing neurite outgrowth. | [10] |
| PC12 Cells | 0.1 µM and 1 µM | Inhibition of neurite outgrowth at these concentrations. | [6] |
| Various Cell Types | 100 nM | No toxicity observed. | [7] |
| Human Primary Cells | 0.5 nM - 1 µM | Similar phenotypic impact across this range. | [7] |
| Neuro2a Cells | 20 nM | Used to study effects on neurite outgrowth. | [14] |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that reduces cell viability.
Methodology:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neuronal morphology.
Methodology:
-
Cell Plating: Plate neuronal cells (e.g., iPSC-derived neurons, PC12 cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a 96- or 384-well format.
-
Differentiation (if applicable): For cell lines like PC12, induce differentiation with a low concentration of nerve growth factor (NGF).
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control and positive/negative controls for neurite outgrowth.
-
Incubation: Incubate for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Staining: Fix the cells and stain for neuronal markers. A common approach is to use an antibody against βIII-tubulin to visualize neurons and their processes, and a nuclear stain like DAPI or Hoechst to count the total number of cells.[15]
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify various parameters, including:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points
-
Percentage of neurite-bearing cells
-
Troubleshooting Guides
Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Contamination of reagents or plate. - Substrate instability. | - Use fresh, sterile reagents. - Ensure the substrate is protected from light and used within its stability window.[16] |
| Inconsistent Results | - Uneven cell plating. - Pipetting errors. | - Ensure a single-cell suspension before plating. - Use calibrated pipettes and be consistent with pipetting technique.[16] |
| No or Weak Signal | - Insufficient incubation time. - Cell density is too low. | - Optimize the incubation time for your cell type. - Perform a cell titration experiment to find the optimal seeding density. |
Neurite Outgrowth Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Insufficient washing. - Non-specific antibody binding. - Autofluorescence of the compound. | - Increase the number and duration of wash steps.[17][18] - Increase the concentration or duration of the blocking step.[18] - Run a control with the compound alone to check for autofluorescence. |
| Poor Neurite Outgrowth in Controls | - Suboptimal cell culture conditions. - Inactive differentiation factors (e.g., NGF). | - Ensure proper coating of plates and use of appropriate media. - Use freshly prepared and validated differentiation factors. |
| Cell Clumping | - Improper cell thawing and handling. | - Thaw cells gently and create a single-cell suspension before plating. Using a cell strainer can be beneficial.[9] |
| Image Analysis Errors | - Incorrect software settings. - Poor image quality. | - Optimize image acquisition settings (e.g., exposure time, focus). - Adjust the parameters in the analysis software to accurately identify cell bodies and neurites. |
Visualizations
Experimental Workflow for In Vitro Neurotoxicity Testing
Caption: Workflow for assessing this compound neurotoxicity.
mTOR Signaling Pathway in Neurons
Caption: this compound inhibits mTORC1, affecting neuronal processes.
References
- 1. Rapamycin exerts neuroprotective effects by inhibiting FKBP12 instead of mTORC1 in the mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Frontiers | Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function [frontiersin.org]
- 5. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro developmental neurotoxicity (DNT) testing: relevant models and endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The immunosuppressant rapamycin exacerbates neurotoxicity of Abeta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin Alleviates Neuronal Injury and Modulates Microglial Activation After Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin increases neuronal survival, reduces inflammation and astrocyte proliferation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. novateinbio.com [novateinbio.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 18. arp1.com [arp1.com]
Technical Support Center: Isolating Prolylrapamycin from Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of Prolylrapamycin from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a rapamycin analog where the pipecolic acid moiety is replaced by a proline residue. It is often found as a process-related impurity or a co-metabolite in the fermentation broth of Streptomyces hygroscopicus during rapamycin production.[1][2][3] Its presence can be influenced by the fermentation conditions and the availability of precursors like L-proline.[4]
Q2: What are the main challenges in isolating this compound?
The primary challenges in isolating this compound from fermentation broth include:
-
Low Concentration: this compound is often present at low titers, making its extraction and purification challenging.[5]
-
Co-eluting Impurities: Due to its structural similarity to rapamycin and other analogs, this compound often co-elutes during chromatographic separation, making it difficult to achieve high purity.[6]
-
Chemical Instability: this compound, like rapamycin, is susceptible to degradation, isomerization, and autoxidation, especially under harsh pH conditions, elevated temperatures, or exposure to light and oxygen.[7][8][9][10]
-
Poor Water Solubility: this compound is poorly soluble in aqueous solutions, which can complicate extraction and purification procedures.[8][11]
Q3: Which solvents are recommended for the initial extraction of this compound?
This compound, being a hydrophobic molecule, is soluble in various organic solvents. Commonly used and effective solvents for extraction from the fermentation biomass include:
The choice of solvent can impact the extraction yield and the profile of co-extracted impurities.
Q4: What analytical techniques are used to monitor the isolation of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical methods for detecting, quantifying, and assessing the purity of this compound throughout the isolation process.[1][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Cell Lysis | Ensure thorough disruption of the S. hygroscopicus mycelia before or during extraction. Consider mechanical methods like sonication or homogenization. | This compound is an intracellular product, and inefficient cell lysis will result in a significant loss of the target molecule. |
| Suboptimal Extraction Solvent | Experiment with different extraction solvents (e.g., methanol, ethyl acetate, THF) or solvent mixtures to find the optimal system for your specific fermentation broth.[12][13] | The efficiency of extraction can vary depending on the solvent's polarity and its ability to penetrate the cell wall. |
| Insufficient Solvent Volume or Extraction Time | Increase the solvent-to-biomass ratio and/or the extraction time. Perform multiple extraction cycles. | This ensures that the this compound has sufficient contact time and volume to be fully solubilized from the biomass. |
| Degradation of this compound during Extraction | Perform extraction at a controlled, lower temperature. Minimize exposure to light and oxygen. Consider using antioxidants in the extraction solvent. | This compound is sensitive to heat and oxidation, which can lead to significant product loss.[7][8] |
Problem 2: Poor Purity of this compound / Co-elution with Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Co-elution with Rapamycin | Optimize the HPLC method. Adjust the mobile phase composition (e.g., methanol/acetonitrile/water ratios), change the column stationary phase (e.g., C8 instead of C18), or modify the column temperature.[6][10][11] A gradient elution is often necessary.[11] | Due to their structural similarity, separating this compound from rapamycin requires a highly optimized chromatographic method. |
| Presence of Other Structurally Related Analogs | Employ orthogonal chromatographic techniques. For example, follow a normal-phase chromatography step with a reversed-phase HPLC step.[1] | Using different separation principles can effectively remove impurities that co-elute in a single chromatographic system. |
| Column Overloading | Reduce the amount of crude extract loaded onto the chromatography column. | Overloading the column leads to broad peaks and poor resolution, resulting in the co-elution of closely related compounds. |
| Inadequate Initial Purification | Introduce an initial enrichment step, such as flash chromatography on silica gel, before proceeding to high-resolution HPLC.[1][3] | This will remove a significant portion of the less polar and more polar impurities, improving the efficiency of the final purification step. |
Problem 3: Degradation of this compound During Purification
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| pH Instability | Maintain a neutral or slightly acidic pH during all aqueous steps of the purification process. Use buffered mobile phases for chromatography. | This compound is susceptible to degradation at both highly acidic and basic pH.[4][8] |
| Thermal Degradation | Perform all purification steps at room temperature or below. Use a refrigerated autosampler for HPLC analysis. Avoid prolonged heating during solvent evaporation. | Elevated temperatures can accelerate the degradation and isomerization of this compound.[8] |
| Oxidation | Degas all solvents and mobile phases. Consider working under an inert atmosphere (e.g., nitrogen or argon) during sensitive steps. Store purified this compound under an inert gas at low temperatures. | Autoxidation is a known degradation pathway for rapamycin and its analogs, leading to the formation of epoxides and ketones.[7] |
| Isomerization | Be aware that this compound can exist as different conformational isomers in solution, which may appear as multiple peaks in the chromatogram. The equilibrium between isomers can be influenced by the solvent.[9][10] | Understanding this phenomenon is crucial for accurate peak identification and quantification. |
Quantitative Data
Table 1: Reported Concentration and Enrichment of this compound
| Stage | This compound Concentration | Reference |
| Fermentation Broth | ~2% (by HPLC area % relative to Rapamycin) | [3] |
| After Silica Gel Flash Chromatography | ~15% (by HPLC area %) | [3] |
Table 2: Comparison of Extraction Yields with Different Solvents for Natural Products (General Reference)
| Solvent | Relative Yield | Reference |
| Tetrahydrofuran (THF) | Very High | [13] |
| Toluene | High | [13] |
| Methanol | High | [9] |
| Water | Medium | [9] |
| Ethanol | Low | [9] |
Note: The optimal solvent for this compound extraction should be determined empirically.
Experimental Protocols
Protocol 1: Extraction and Initial Enrichment of this compound
-
Biomass Separation: Centrifuge the fermentation broth to pellet the mycelia.
-
Extraction:
-
Resuspend the mycelial pellet in methanol (or another suitable organic solvent).
-
Agitate the mixture for a specified period (e.g., 2-4 hours) at room temperature.
-
Centrifuge to separate the solvent extract from the biomass.
-
Repeat the extraction process on the biomass pellet to ensure complete recovery.
-
-
Concentration: Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude oily residue.
-
Enrichment (Silica Gel Flash Chromatography):
-
Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., n-heptane).
-
Load the solution onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of a more polar solvent, such as ethyl acetate in n-heptane (e.g., starting from a 7:3 to a 9:1 ratio of EtOAc/n-heptane).[3]
-
Collect fractions and analyze them by HPLC to identify those enriched with this compound.
-
Pool the enriched fractions and evaporate the solvent.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis and Purification
-
Analytical HPLC:
-
Preparative HPLC:
-
Scale up the analytical method to a larger diameter column (e.g., C18, 30 x 100 mm, 5 µm particle size).[1]
-
Optimize the gradient and flow rate for the best separation of this compound from rapamycin and other impurities.
-
Visualizations
Caption: General experimental workflow for the isolation of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Troubleshooting workflow for poor this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of this compound: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN115097046B - Method for separating rapamycin and impurities thereof - Google Patents [patents.google.com]
- 12. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Prolylrapamycin vs. Rapamycin: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective efficacy of prolylrapamycin (P-RAP, also known as Torkinib or PP242) and the well-established compound, rapamycin (RAP). We delve into their mechanisms of action, supported by experimental data from preclinical studies in various models of neurodegenerative diseases, including spinal cord injury, Alzheimer's disease, and Parkinson's disease.
Executive Summary
Rapamycin, a specific inhibitor of the mechanistic target of rapamycin (mTOR), has long been investigated for its neuroprotective properties, primarily attributed to its ability to induce autophagy and modulate inflammation. This compound, a second-generation mTOR inhibitor, offers a broader mechanism of action by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition presents a potentially more potent therapeutic strategy for neurodegenerative disorders. This guide synthesizes the current preclinical evidence to facilitate an informed comparison of their neuroprotective potential.
Mechanism of Action: A Tale of Two Complexes
The primary target of both rapamycin and this compound is the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, their interaction with the two distinct mTOR complexes, mTORC1 and mTORC2, defines their unique pharmacological profiles.
Rapamycin acts as a specific allosteric inhibitor of mTORC1 . It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex. This action disrupts the downstream signaling cascade, leading to the induction of autophagy, a cellular process essential for clearing aggregated proteins and damaged organelles, a common hallmark of many neurodegenerative diseases.[1][2]
This compound (Torkinib/PP242) , in contrast, is an ATP-competitive inhibitor that targets the kinase domain of mTOR. This allows it to inhibit both mTORC1 and mTORC2 .[3][4] The inhibition of mTORC2, in addition to mTORC1, is thought to provide a more comprehensive blockade of mTOR signaling, potentially leading to enhanced neuroprotective effects.[5][6]
Below is a diagram illustrating the differential effects of Rapamycin and this compound on the mTOR signaling pathway.
References
- 1. Fighting neurodegeneration with rapamycin: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prolylrapamycin and Everolimus in mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Prolylrapamycin and everolimus, two derivatives of the macrolide rapamycin, focusing on their mechanisms and efficacy as inhibitors of the mammalian target of rapamycin (mTOR). This document is intended to serve as a resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as a central node in a complex signaling network, integrating signals from growth factors, nutrients, and cellular energy status.[2] The mTOR protein is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3]
Everolimus is a well-established mTOR inhibitor approved for the treatment of various cancers and to prevent organ transplant rejection.[4][5] this compound is another derivative of rapamycin, though less extensively studied.[6] Both compounds are classified as "rapalogs" and share a common mechanism of action.[]
Mechanism of mTOR Inhibition by Rapalogs
Everolimus and this compound, like their parent compound rapamycin, are allosteric inhibitors of mTORC1.[][8] Their mechanism of action involves a multi-step process:
-
Binding to FKBP12: The drug first enters the cell and binds to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12).[][9]
-
Formation of a Ternary Complex: The resulting drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[9]
-
Allosteric Inhibition of mTORC1: This binding event does not directly obstruct the catalytic site of mTOR. Instead, it allosterically inhibits the function of mTORC1, preventing it from phosphorylating its downstream substrates.[10]
This mechanism is highly specific for mTORC1, with minimal direct inhibitory effect on mTORC2 upon acute exposure.[11]
dot graph "mTOR_Inhibition_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_extracellular" { label="Extracellular Signals"; style="filled"; fillcolor="#F1F3F4"; "Growth_Factors" [label="Growth Factors, Nutrients", fillcolor="#FFFFFF"]; }
subgraph "cluster_intracellular" { label="Intracellular Signaling"; style="filled"; fillcolor="#F1F3F4";
}
"Growth_Factors" -> "PI3K" -> "Akt"; "Akt" -> "mTORC1" [arrowhead=tee, color="#EA4335"]; "Akt" -> "mTORC2" [arrowhead=normal, color="#4285F4"]; "mTORC2" -> "Akt" [arrowhead=normal, color="#4285F4"]; "mTORC1" -> "p70S6K" [arrowhead=normal, color="#4285F4"]; "mTORC1" -> "4EBP1" [arrowhead=tee, color="#EA4335"]; "p70S6K" -> "Cell_Growth"; "4EBP1" -> "Cell_Growth" [label="Inhibits translation", arrowhead=tee, color="#EA4335"]; "Rapalog" -> "FKBP12" [style=dashed]; "FKBP12" -> "Complex" [style=dashed]; "Rapalog" -> "Complex" [style=dashed]; "Complex" -> "mTORC1" [label="Allosteric Inhibition", arrowhead=tee, color="#EA4335"]; }
Comparative Performance Data
While extensive data is available for everolimus, quantitative data for this compound's mTOR inhibitory activity is limited in the public domain. The following table summarizes the available information.
| Parameter | This compound | Everolimus | Reference |
| Target | mTORC1 | mTORC1 | [6][] |
| Mechanism | Allosteric inhibitor | Allosteric inhibitor | [] |
| IC50 (cell-free) | Data not available | 1.6-2.4 nM | [8] |
| Binding Target | FKBP12 | FKBP12 | [6][] |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized protocols for key experiments used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by test compounds.
Objective: To determine the IC50 value of a compound for mTORC1 kinase activity.
Materials:
-
Recombinant active mTORC1 complex
-
Recombinant inactive p70S6K or 4E-BP1 as substrate
-
ATP, [γ-³²P]ATP or commercial non-radioactive detection reagents
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Test compounds (this compound, everolimus) at various concentrations
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-specific antibodies for p70S6K (Thr389) or 4E-BP1 (Thr37/46)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant mTORC1 enzyme, the substrate (p70S6K or 4E-BP1), and the test compound at the desired concentrations in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (p-p70S6K or p-4E-BP1).
-
Detect the signal using an appropriate method (autoradiography for radioactive assays or chemiluminescence for non-radioactive assays).
-
Quantify the band intensities to determine the extent of phosphorylation and calculate the IC50 value.
dot digraph "Kinase_Assay_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents\n(mTORC1, Substrate, ATP,\nInhibitors)"]; "Incubate" [label="Incubate at 30°C"]; "Stop_Reaction" [label="Stop Reaction\n(Add SDS-PAGE Buffer)"]; "SDS_PAGE" [label="SDS-PAGE"]; "Western_Blot" [label="Western Blot"]; "Detection" [label="Detect Phosphorylation"]; "Analysis" [label="Data Analysis\n(Calculate IC50)"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "SDS_PAGE"; "SDS_PAGE" -> "Western_Blot"; "Western_Blot" -> "Detection"; "Detection" -> "Analysis"; "Analysis" -> "End"; }
Cellular Assay: Western Blot Analysis of mTORC1 Signaling
This assay assesses the ability of a compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation of its downstream targets.
Objective: To evaluate the effect of this compound and everolimus on the phosphorylation of p70S6K and 4E-BP1 in cultured cells.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds (this compound, everolimus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or everolimus for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Proliferation Assay
This assay measures the effect of mTOR inhibitors on cell growth and viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound and everolimus in a cancer cell line.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (this compound, everolimus)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of this compound or everolimus to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Logical Framework for Comparison
The comparison of this compound and everolimus can be structured based on a hierarchical evaluation of their properties, from their fundamental biochemical interactions to their ultimate cellular effects.
dot digraph "Comparison_Logic" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Biochemical_Properties" [label="Biochemical Properties"]; "Cellular_Activity" [label="Cellular Activity"]; "Biological_Outcome" [label="Biological Outcome"]; "FKBP12_Binding" [label="FKBP12 Binding Affinity\n(Ki)"]; "mTORC1_Inhibition" [label="mTORC1 Kinase Inhibition\n(IC50)"]; "mTORC1_Selectivity" [label="Selectivity\n(mTORC1 vs. mTORC2)"]; "Downstream_Signaling" [label="Inhibition of Downstream Signaling\n(p-p70S6K, p-4E-BP1)"]; "Antiproliferative_Activity" [label="Antiproliferative Activity\n(GI50)"];
"Biochemical_Properties" -> "FKBP12_Binding"; "Biochemical_Properties" -> "mTORC1_Inhibition"; "Biochemical_Properties" -> "mTORC1_Selectivity"; "Cellular_Activity" -> "Downstream_Signaling"; "Cellular_Activity" -> "Antiproliferative_Activity"; "mTORC1_Inhibition" -> "Downstream_Signaling" [style=dashed]; "Downstream_Signaling" -> "Antiproliferative_Activity" [style=dashed]; "Antiproliferative_Activity" -> "Biological_Outcome"; }
Conclusion
Everolimus is a potent and well-characterized mTORC1 inhibitor with established clinical applications. This compound, as a derivative of rapamycin, is expected to share a similar mechanism of action. However, a comprehensive understanding of its comparative efficacy and potency requires further investigation to generate quantitative data on its mTOR inhibition, FKBP12 binding, and cellular effects. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, which will be crucial for elucidating the therapeutic potential of this compound and other novel rapamycin analogs.
References
- 1. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. FKBP12_Rapamycin [collab.its.virginia.edu]
- 10. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Prolylrapamycin's Antifungal Potential: A Comparative Analysis with Other Rapalogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antifungal properties of prolylrapamycin in comparison to other rapalogs such as rapamycin, 32-desmethylrapamycin, everolimus, and tacrolimus reveals important distinctions in their efficacy and mechanisms of action. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and development in antifungal therapies.
The primary mechanism of antifungal action for rapamycin and its analogs (rapalogs) involves the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism in fungi.[1][2] This inhibition is achieved through the formation of a complex with the intracellular protein FKBP12, which then binds to the TORC1 complex, effectively halting fungal growth.
Quantitative Comparison of Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of various rapalogs against a range of fungal species. It is important to note that direct comparative studies with specific Minimum Inhibitory Concentration (MIC) values for this compound are limited in the public domain. However, qualitative comparisons and data for other rapalogs provide valuable insights.
Table 1: Comparative Antifungal Activity of Rapamycin and its Derivatives
| Compound | Relative Activity vs. Rapamycin | Fungal Species Tested | Reference |
| Rapamycin | - | Candida albicans, Saccharomyces cerevisiae, Fusarium oxysporum | [3] |
| This compound | Less Active | Candida albicans, Saccharomyces cerevisiae, Fusarium oxysporum | [3] |
| 32-desmethylrapamycin | More Active than this compound | Candida albicans, Saccharomyces cerevisiae, Fusarium oxysporum | [3] |
| 32-desmethoxyrapamycin | Less Active than 32-desmethylrapamycin | Candida albicans, Saccharomyces cerevisiae, Fusarium oxysporum | [3] |
Note: A study by Wong et al. (1998) established this rank order of activity in liquid medium but did not provide specific MIC values.[3]
Table 2: Standalone Antifungal Activity of Everolimus and Tacrolimus (MIC in µg/mL)
| Rapalog | Fungal Species | MIC Range (µg/mL) | Reference |
| Everolimus | Aspergillus Species | ≥32 | [4] |
| Scedosporium and Lomentospora Species | 1 - 4 | [5][6] | |
| Exophiala dermatitidis | 8 - >16 | [1] | |
| Cryptococcus neoformans | 0.5 - 2 | [7] | |
| Tacrolimus (FK506) | Scedosporium and Lomentospora Species | 4 - 32 | [5][6] |
| Malassezia Species | 16 - 32 | [8] | |
| Candida parapsilosis | 0.125 - 0.5 | [9] | |
| Other Candida Species | >8 | [9] |
Note: The standalone antifungal activity of everolimus and tacrolimus can be modest, and they are often studied for their synergistic effects with other antifungal drugs.[5][6][7]
Signaling Pathway and Experimental Workflow
The antifungal effect of rapalogs is mediated through the TOR signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of rapalog-mediated TOR pathway inhibition in fungi.
The experimental workflow for assessing antifungal activity typically involves Minimum Inhibitory Concentration (MIC) assays.
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocols
1. Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), rapalogs (dissolved in a suitable solvent like DMSO), spectrophotometer.
-
Procedure:
-
A serial two-fold dilution of each rapalog is prepared in the microtiter plate wells.
-
A standardized inoculum of the fungal suspension is added to each well.
-
A positive control (fungal inoculum without drug) and a negative control (broth medium only) are included.
-
The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth, often confirmed by reading the optical density at a specific wavelength (e.g., 600 nm).
-
2. Agar Diffusion Assay
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition on an agar plate.
-
Materials: Agar plates (e.g., Mueller-Hinton agar supplemented with glucose), fungal isolates, sterile paper discs, rapalogs.
-
Procedure:
-
A standardized fungal inoculum is uniformly spread over the surface of the agar plate.
-
Paper discs impregnated with known concentrations of the rapalogs are placed on the agar surface.
-
The plates are incubated at an appropriate temperature for a defined period.
-
The diameter of the zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater susceptibility of the fungus to the rapalog.
-
Conclusion
Current evidence indicates that while this compound exhibits antifungal activity, it is generally less potent than rapamycin and 32-desmethylrapamycin.[3] Other rapalogs like everolimus and tacrolimus show variable standalone antifungal effects, with their primary potential perhaps lying in synergistic combinations with existing antifungal drugs.[5][6][7] The fungistatic or fungicidal activity of these compounds is mediated through the well-conserved TOR signaling pathway, presenting a viable target for the development of new antifungal therapies. Further research, particularly studies providing specific MIC values for this compound and its direct derivatives against a broader range of clinically relevant fungi, is necessary to fully elucidate their therapeutic potential.
References
- 1. In Vitro and In Vivo Evaluation of Synergistic Effects of Everolimus in Combination with Antifungal Agents on Exophiala dermatitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activities of rapamycin and its derivatives, this compound, 32-desmethylrapamycin, and 32-desmethoxyrapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The Synergistic Effect of Tacrolimus (FK506) or Everolimus and Azoles Against Scedosporium and Lomentospora Species In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Synergistic Effect of Tacrolimus (FK506) or Everolimus and Azoles Against Scedosporium and Lomentospora Species In Vivo and In Vitro [frontiersin.org]
- 7. Interactions between antifungals and everolimus against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activities of Tacrolimus and Azole Agents against the Eleven Currently Accepted Malassezia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tacrolimus (FK506) Exhibits Fungicidal Effects against Candida parapsilosis Sensu Stricto via Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Prolylrapamycin and tacrolimus immunosuppression
Head-to-Head Comparison: Tacrolimus vs. Sirolimus Immunosuppression
A Note to Our Audience: The initial aim of this guide was to provide a head-to-head comparison of Prolylrapamycin and tacrolimus. However, a comprehensive review of current scientific literature reveals a significant lack of available data on the immunosuppressive properties of this compound. It is primarily identified as a derivative and impurity of rapamycin (sirolimus) with research focusing on its antifungal activities rather than its effects on the immune system.
Therefore, to provide our readers with a valuable and data-driven comparison, we have pivoted the focus of this guide to a head-to-head comparison of tacrolimus and sirolimus (the parent compound of this compound) . Both are cornerstone immunosuppressants in clinical practice, and their comparative analysis is of high relevance to researchers, scientists, and drug development professionals.
Introduction
Tacrolimus and sirolimus are potent immunosuppressive agents crucial in preventing organ rejection in transplant recipients.[1] While both are macrolide compounds, they belong to different classes of immunosuppressants and exert their effects through distinct molecular mechanisms. Tacrolimus is a calcineurin inhibitor, while sirolimus is a mammalian target of rapamycin (mTOR) inhibitor.[2] This fundamental difference in their mechanism of action leads to variations in their efficacy, safety profiles, and clinical applications.[1] This guide provides a detailed, evidence-based comparison of tacrolimus and sirolimus, summarizing key experimental data and outlining the methodologies used to evaluate these critical drugs.
Mechanism of Action
The immunosuppressive effects of tacrolimus and sirolimus are initiated by their binding to the same intracellular protein, FK506-binding protein 12 (FKBP12). However, the subsequent actions of the drug-FKBP12 complexes are distinct.[1]
Tacrolimus: The tacrolimus-FKBP12 complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. This blockage of NFAT activation ultimately leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[1]
Sirolimus: In contrast, the sirolimus-FKBP12 complex does not inhibit calcineurin. Instead, it binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] By inhibiting mTOR, sirolimus blocks the signal transduction pathways downstream of the IL-2 receptor, thereby preventing T-cell proliferation in response to cytokine stimulation.[2]
Caption: Signaling pathways of Tacrolimus and Sirolimus.
Efficacy in Renal Transplantation
Head-to-head clinical trials have been conducted to compare the efficacy of tacrolimus- and sirolimus-based immunosuppressive regimens in renal transplant recipients. The results of these studies provide valuable insights into their comparative performance.
| Efficacy Endpoint | Tacrolimus-based Regimen | Sirolimus-based Regimen | Study Reference |
| Patient Survival (1-year) | 96% - 100% | 93.1% - 98% | [3][4][5][6] |
| Graft Survival (1-year) | 92% - 100% | 89.7% - 95% | [3][4][5][6] |
| Biopsy-Proven Acute Rejection (1-year) | 10% - 11% | 13% - 26% | [5][6] |
| Patient Survival (3-year) | 100% | 93.1% | [4] |
| Graft Survival (3-year) | 100% | 89.7% | [4] |
| Patient Survival (5-year) | No significant difference | No significant difference | [3] |
| Graft Survival (5-year) | No significant difference | No significant difference | [3] |
Note: The reported values are from different studies and may not be directly comparable due to variations in study design, patient populations, and concomitant medications.
Safety and Side Effect Profiles
The distinct mechanisms of action of tacrolimus and sirolimus also result in different safety and side effect profiles.
| Adverse Event | Tacrolimus | Sirolimus | Reference |
| Nephrotoxicity | More common | Less common | [1][7] |
| Neurotoxicity (e.g., tremors) | More common | Less common | [1][7] |
| New-onset diabetes after transplantation (NODAT) | More common | Less common | [7] |
| Hypertension | Common | Common | [1][7] |
| Hyperlipidemia (high cholesterol/triglycerides) | Less common | More common | [1][8] |
| Myelosuppression (leukopenia, thrombocytopenia) | Less common | More common | [7] |
| Delayed Wound Healing | Less common | More common | [2] |
| Mouth Ulcers | Less common | More common | [1] |
Pharmacokinetic Properties
Tacrolimus and sirolimus also exhibit different pharmacokinetic profiles, which influences their dosing and monitoring.
| Pharmacokinetic Parameter | Tacrolimus | Sirolimus | Reference |
| Bioavailability | ~20% (variable) | ~15% | [2] |
| Time to Peak Concentration (Tmax) | 1-3 hours | 1-2 hours | |
| Half-life | ~12 hours | ~62 hours | |
| Metabolism | Primarily CYP3A4/5 | Primarily CYP3A4/5 | [9][10] |
| Protein Binding | >99% | ~92% | [2] |
Experimental Protocols
The evaluation of immunosuppressive drugs like tacrolimus and sirolimus involves a range of in vitro and in vivo experimental protocols.
In Vitro Assays:
-
Mixed Lymphocyte Reaction (MLR) Assay: This is a standard in vitro method to assess the cellular immune response.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors (responder and stimulator).
-
Stimulator Cell Inactivation: The stimulator PBMCs are irradiated or treated with mitomycin C to prevent their proliferation.
-
Co-culture: Responder cells are co-cultured with the inactivated stimulator cells in the presence of varying concentrations of the immunosuppressive drugs (tacrolimus or sirolimus).
-
Proliferation Measurement: After a set incubation period (typically 5-7 days), the proliferation of the responder T-cells is measured, often by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric assay.
-
Data Analysis: The concentration of the drug that inhibits the proliferative response by 50% (IC50) is calculated to determine its potency.[11]
-
-
Cell Proliferation Assays: These assays assess the direct effect of the drugs on the proliferation of immune cells.
-
Cell Culture: Lymphocytes or specific immune cell lines are cultured in appropriate media.
-
Mitogen Stimulation: The cells are stimulated to proliferate using a mitogen such as phytohemagglutinin (PHA) or concanavalin A (Con A).
-
Drug Incubation: The stimulated cells are incubated with a range of concentrations of the immunosuppressive drug.
-
Proliferation Assessment: Cell proliferation is measured using methods similar to the MLR assay.[12]
-
Caption: A typical experimental workflow for an in vitro MLR assay.
In Vivo Models:
-
Animal Models of Organ Transplantation: Rodent and large animal models are essential for evaluating the efficacy and safety of immunosuppressants in a setting that mimics human transplantation.[13]
-
Transplantation Surgery: An organ (e.g., heart, kidney, skin) is transplanted from a donor animal to a recipient animal (allograft).
-
Immunosuppressive Treatment: The recipient animals are treated with the immunosuppressive drug (tacrolimus or sirolimus) according to a specific dosing regimen.
-
Monitoring: The recipients are monitored for signs of graft rejection (e.g., changes in organ function, visual inspection of skin grafts) and drug toxicity.
-
Endpoint Analysis: The primary endpoint is often graft survival time. Histological analysis of the graft is also performed to assess the degree of rejection and tissue damage.[14]
-
Conclusion
Tacrolimus and sirolimus are both highly effective immunosuppressants, but their distinct mechanisms of action translate into different clinical profiles. Tacrolimus, a calcineurin inhibitor, is often considered a first-line agent due to its potent and rapid immunosuppressive effects.[1] Sirolimus, an mTOR inhibitor, offers an alternative with a different side-effect profile, notably with less nephrotoxicity, making it a valuable option in certain patient populations or as a component of combination therapy. The choice between these agents depends on a careful consideration of the individual patient's clinical status, risk factors, and the specific transplant setting. Further research and clinical trials continue to refine the optimal use of these and other immunosuppressive agents to improve long-term outcomes for transplant recipients.
References
- 1. drugs.com [drugs.com]
- 2. differencebetween.com [differencebetween.com]
- 3. Tacrolimus- versus sirolimus-based immunosuppression after simultaneous pancreas and kidney transplantation: 5-year results of a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of early tacrolimus conversion to sirolimus after kidney transplantation: Long-term results of a prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Prospective Randomised Paired Trial of Sirolimus versus Tacrolimus as Primary Immunosuppression following Non-Heart Beating Donor Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete avoidance of calcineurin inhibitors in renal transplantation: a randomized trial comparing sirolimus and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirolimus vs tacrolimus: Which one is the best therapeutic option for patients undergoing liver transplantation for hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of early tacrolimus conversion to sirolimus after kidney transplantation: Long-term results of a prospective randomized study - Indian Journal of Nephrology [indianjnephrol.org]
- 9. Long-term pharmacokinetic study of the novel combination of tacrolimus and sirolimus in de novo renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The evaluation of potential pharmacokinetic interaction between sirolimus and tacrolimus in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 14. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin vs. Other Rapamycin Analogs in Cancer Cell Lines: A Comparative Guide
This guide, therefore, focuses on a detailed comparison of the well-documented rapamycin analogs—rapamycin, everolimus, and temsirolimus—in cancer cell lines, providing researchers, scientists, and drug development professionals with a consolidated resource based on available experimental data.
Performance Comparison of Rapamycin Analogs in Cancer Cell Lines
The anti-proliferative activity of rapamycin and its analogs is a key measure of their potential as cancer therapeutics. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The table below summarizes the IC50 values of rapamycin, everolimus, and temsirolimus in various cancer cell lines as reported in preclinical studies.
| Drug | Cancer Cell Line | IC50 (nM) | Reference |
| Rapamycin | A549 (Lung Cancer) | 32.99 ± 0.10 | [1] |
| Hela (Cervical Cancer) | 37.34 ± 14 | [1] | |
| MG63 (Osteosarcoma) | 48.84 ± 10 | [1] | |
| MCF-7 (Breast Cancer) | 66.72 ± 50 | [1] | |
| Ca9-22 (Oral Cancer) | ~15,000 (15 µM) | [2][3] | |
| Everolimus | Breast Cancer Cell Lines | Varies | Not specified |
| Temsirolimus | Prostate Cancer Cell Lines | Similar to Rapamycin | Not specified |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin and its analogs exert their anti-cancer effects primarily by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5][6] Specifically, these compounds, known as "rapalogs," form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), leading to its allosteric inhibition.[4]
The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] This disruption leads to a decrease in protein synthesis and ultimately results in the arrest of the cell cycle, primarily at the G1 phase.[4]
Figure 1. Simplified mTOR signaling pathway illustrating the mechanism of action of rapamycin analogs.
Experimental Protocols
A standardized approach to evaluating the anti-cancer efficacy of compounds like rapamycin analogs in vitro is crucial for reproducible and comparable results. Below is a typical experimental workflow.
Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the rapamycin analog (e.g., from 0.1 nM to 10 µM). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Figure 2. A typical experimental workflow for assessing the cytotoxicity of rapamycin analogs in cancer cell lines.
Structural Relationship of Rapamycin and its Analogs
Rapamycin, everolimus, and temsirolimus share a common macrolide core structure, which is essential for their binding to FKBP12 and subsequent inhibition of mTORC1. The differences in their chemical structures, particularly at position 40, influence their pharmacokinetic properties, such as solubility and metabolic stability. This compound is a derivative where the pipecolate ring of rapamycin is replaced by a proline residue.
Figure 3. Structural relationship of rapamycin and its analogs.
Conclusion
While this compound remains an understudied analog in the context of cancer, rapamycin, everolimus, and temsirolimus have demonstrated significant anti-proliferative effects in a variety of cancer cell lines. Their shared mechanism of action through mTORC1 inhibition underscores the importance of this pathway as a therapeutic target. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development. Further investigation into the anti-cancer potential of this compound is warranted to determine if it offers any advantages over the more established rapamycin analogs.
References
- 1. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin's Potential Impact on Rapamycin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of prolylrapamycin in commercially available rapamycin immunoassays. Due to the limited availability of direct experimental data on this compound, this guide leverages data on other rapamycin analogs and metabolites to provide a framework for assessing its potential impact. The information herein is intended to guide researchers in designing and interpreting studies involving rapamycin and its analogs.
Structural Differences and Potential for Cross-Reactivity
This compound is a close structural analog of rapamycin (also known as sirolimus). The primary structural difference lies in the substitution of the piperidine ring in rapamycin with a pyrrolidine ring in this compound. This seemingly minor alteration can have a significant impact on the binding affinity of antibodies used in immunoassays. The specificity of an immunoassay is largely determined by the ability of the antibody to distinguish between the target analyte and structurally similar compounds. Given the high degree of structural conservation between rapamycin and this compound, there is a strong theoretical potential for cross-reactivity in rapamycin immunoassays.
Comparison with Other Rapamycin Analogs
Table 1: Reported Cross-Reactivity of Rapamycin Analogs in Various Immunoassays
| Immunoassay Platform | Analog/Metabolite | Reported Cross-Reactivity (%) | Reference |
| Abbott IMx (MEIA) | Everolimus | >100% | |
| Abbott ARCHITECT (CMIA) | Everolimus | >100% | |
| Siemens Dimension | Everolimus | Significant (can produce falsely elevated values) | |
| Abbott IMx (MEIA) | Hydroxysirolimus | 44% - 50% | |
| Abbott IMx (MEIA) | 41-O-demethylsirolimus | 86% - 127% | |
| Abbott ARCHITECT (CMIA) | 41-O-demethyl-hydroxyl-sirolimus | 8.7% | |
| Abbott ARCHITECT (CMIA) | 11-hydroxy-sirolimus | 36.8% | |
| Abbott ARCHITECT (CMIA) | 41-O-demethyl-sirolimus | 20.3% |
Note: This table is a summary of findings from various studies and package inserts. The exact cross-reactivity can vary between reagent lots and assay conditions.
The significant cross-reactivity observed with everolimus, which has a structural modification at a different position than this compound, underscores the potential for antibodies in these assays to recognize a broader range of rapamycin-related structures.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantitative analysis of rapamycin and its metabolites. This technique offers high specificity and can distinguish between rapamycin and its analogs, including this compound, based on their unique mass-to-charge ratios. When accurate quantification of rapamycin in the potential presence of this compound or other analogs is critical, LC-MS/MS is the recommended method. Immunoassays, while offering advantages in terms of speed and ease of use, should be used with an understanding of their potential for cross-reactivity.
Experimental Protocols
Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of this compound in a competitive rapamycin immunoassay. This protocol is based on established principles of immunoassay validation.
Objective: To quantify the percentage of cross-reactivity of this compound in a specific rapamycin immunoassay.
Materials:
-
Rapamycin immunoassay kit (including calibrators, controls, and all necessary reagents)
-
This compound of known purity
-
Drug-free whole blood or appropriate matrix
-
Calibrated pipettes and other standard laboratory equipment
-
Immunoassay analyzer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Spiked Samples:
-
Take aliquots of drug-free whole blood.
-
Spike the drug-free blood with varying concentrations of this compound to create a dilution series. The concentration range should be chosen to cover the expected measurement range of the rapamycin assay.
-
Include a blank sample (drug-free blood with no added this compound).
-
-
Sample Analysis:
-
Analyze the spiked samples and the blank sample using the rapamycin immunoassay according to the manufacturer's instructions.
-
Run the standard rapamycin calibrators to generate a standard curve.
-
-
Data Analysis:
-
Determine the apparent rapamycin concentration for each spiked this compound sample from the rapamycin standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Rapamycin Concentration / Actual this compound Concentration) x 100
-
Table 2: Example Data Collection for Cross-Reactivity Determination
| Actual this compound Concentration (ng/mL) | Apparent Rapamycin Concentration (ng/mL) | % Cross-Reactivity |
| 5.0 | [Measured Value] | [Calculated Value] |
| 10.0 | [Measured Value] | [Calculated Value] |
| 20.0 | [Measured Value] | [Calculated Value] |
| 40.0 | [Measured Value] | [Calculated Value] |
Visualizing the Workflow and Biological Pathway
To aid in understanding the experimental process and the biological context of rapamycin's action, the following diagrams are provided.
Rapamycin and its analogs exert their effects by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.
Conclusion and Recommendations
The structural similarity between rapamycin and this compound suggests a high likelihood of cross-reactivity in rapamycin immunoassays. Researchers and clinicians should be aware of this potential interference, which could lead to an overestimation of rapamycin concentrations. For studies where the specific quantification of rapamycin is crucial in the presence of this compound, the use of a highly specific method such as LC-MS/MS is strongly recommended. When utilizing immunoassays, it is imperative to perform validation studies to determine the extent of cross-reactivity with any relevant analogs, including this compound, that may be present in the samples. This will ensure the accuracy and reliability of the obtained results.
Prolylrapamycin vs. Sirolimus: A Comparative Analysis of Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Prolylrapamycin and sirolimus (also known as rapamycin) concerning their ability to induce autophagy. The comparison is based on their mechanism of action, with supporting data for sirolimus and inferred activity for this compound based on its known biological properties. This document is intended to be an objective resource, presenting available experimental data and detailed protocols to aid in research and drug development.
Introduction
Sirolimus is a well-established mTOR inhibitor widely used as an immunosuppressant and an inducer of autophagy.[1] this compound is a close structural analog of sirolimus, where the pipecolic acid moiety is substituted with a proline ring. It is often found as an impurity in sirolimus production lots. While both compounds are known to target the mTOR pathway, their comparative efficacy in inducing autophagy has not been extensively studied. This guide aims to bridge this gap by providing a comprehensive overview of their mechanisms and presenting relevant experimental methodologies.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
Both sirolimus and this compound are macrolide compounds that exert their cellular effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2][3] The canonical pathway for autophagy induction by these compounds involves the following steps:
-
Binding to FKBP12: Sirolimus and this compound first bind to the intracellular protein FK506-binding protein 12 (FKBP12).[4]
-
Inhibition of mTORC1: The resulting drug-FKBP12 complex then binds to and allosterically inhibits the mTOR complex 1 (mTORC1).[4][5]
-
Activation of ULK1 Complex: mTORC1 normally phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagy. Inhibition of mTORC1 by the drug-FKBP12 complex prevents this phosphorylation, leading to the activation of the ULK1 complex.[6]
-
Autophagosome Formation: The active ULK1 complex then initiates a cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation.[7]
-
Autolysosome Formation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases.[7]
While both compounds share this mechanism, their potency can differ, likely due to variations in their binding affinity for FKBP12 and the subsequent inhibition of mTORC1.
Quantitative Data Summary
Direct comparative studies on the autophagy-inducing potency of this compound versus sirolimus are limited. However, based on studies comparing their other biological activities, such as antifungal and immunosuppressive effects, this compound is generally found to be less potent than sirolimus. It is therefore reasonable to extrapolate that this compound would also be a less potent inducer of autophagy.
The following table summarizes the known quantitative data for sirolimus and the expected relative performance of this compound.
| Parameter | Sirolimus (Rapamycin) | This compound | Reference |
| Target | mTORC1 | mTORC1 (inferred) | [4][5] |
| Mechanism | Allosteric inhibition via FKBP12 binding | Allosteric inhibition via FKBP12 binding (inferred) | [4] |
| Autophagy Induction | Potent inducer | Expected to be a weaker inducer | [4][7] |
| LC3-II Levels | Significant increase | Expected to show a smaller increase | [8][9] |
| Autophagic Flux | Significant increase | Expected to show a smaller increase | [8] |
Signaling Pathway
The signaling pathway for autophagy induction through mTOR inhibition is illustrated below.
Experimental Protocols
To quantitatively assess and compare the autophagy-inducing capabilities of this compound and sirolimus, the following key experiments are recommended.
LC3-II Western Blotting
This method is used to quantify the conversion of the soluble form of LC3 (LC3-I) to the autophagosome-associated lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEF) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of sirolimus or this compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., starvation medium). To measure autophagic flux, a parallel set of samples should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or chloroquine (50 µM) for the last 2-4 hours of the drug treatment.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II using densitometry software. Normalize the LC3-II levels to a loading control (e.g., β-actin or GAPDH). The autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
mCherry-GFP-LC3 Fluorescence Microscopy and Flow Cytometry
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3) to monitor autophagic flux.[11] In the neutral environment of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.
Protocol:
-
Cell Transfection/Transduction: Establish a stable cell line expressing the mCherry-GFP-LC3 construct or transiently transfect the cells with the corresponding plasmid.
-
Cell Culture and Treatment: Plate the cells on glass coverslips (for microscopy) or in multi-well plates (for flow cytometry). Treat the cells with sirolimus, this compound, or controls as described for the Western blot experiment.
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or fluorescence microscope with appropriate filters for GFP, mCherry, and DAPI.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
-
Flow Cytometry:
-
Harvest the cells by trypsinization and resuspend them in FACS buffer.
-
Analyze the cells on a flow cytometer capable of detecting GFP and mCherry fluorescence.
-
The ratio of mCherry to GFP fluorescence intensity provides a quantitative measure of autophagic flux at a single-cell level.[12]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and sirolimus on autophagy.
Conclusion
Both sirolimus and this compound are inhibitors of the mTOR pathway and are therefore expected to induce autophagy. Based on the available literature on their broader biological activities, sirolimus is anticipated to be a more potent inducer of autophagy than this compound. However, direct experimental validation is necessary to confirm this and to quantify the differences in their efficacy. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such a comparative analysis, which will be valuable for researchers in the fields of autophagy, drug discovery, and cellular metabolism.
References
- 1. drugs.com [drugs.com]
- 2. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicalpub.com [clinicalpub.com]
- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Prolylrapamycin vs. Rapamycin: A Pharmacokinetic and Pharmacodynamic Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of prolylrapamycin and its parent compound, rapamycin. While extensive data is available for rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), information regarding its derivative, this compound, is less comprehensive. This document summarizes the existing experimental data to facilitate an objective comparison and inform future research and development.
Pharmacokinetic Profile
Pharmacokinetics govern the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is crucial for determining dosing regimens and predicting therapeutic efficacy and potential toxicity.
Quantitative Pharmacokinetic Data
| Parameter | Species | Value | Administration Route | Reference |
| Terminal Half-life (t½) | Dogs | > 60 hours | Intramuscular | [1] |
| Dogs | 38.7 ± 12.7 hours | Oral (single dose) | [2][3][4] | |
| Dogs | 99.5 ± 89.5 hours | Oral (daily for 5 days) | [2][3][4] | |
| Mice | 2.1 to 4.8 hours (dose-dependent) | Intravenous | [5] | |
| Humans | ~62 hours | Oral | [6] | |
| Time to Peak Concentration (Tmax) | Dogs | 2 - 48 hours | Intramuscular | [1] |
| Dogs | 3.3 ± 2.5 hours | Oral (single dose) | [2][3] | |
| Dogs | 4.5 ± 1.0 hours | Oral (daily for 5 days) | [2][3] | |
| Bioavailability | Humans | Low and variable (~14%) | Oral | [6] |
Note: this compound is a derivative of rapamycin.[7] While specific pharmacokinetic data for this compound is scarce, its structural similarity to rapamycin suggests it may share some metabolic pathways.
Pharmacodynamic Profile
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For rapamycin and its derivatives, the primary pharmacodynamic effect is the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8][9]
Quantitative Pharmacodynamic Data
The primary pharmacodynamic marker for mTORC1 inhibition is the phosphorylation status of its downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10][11]
| Parameter | Assay | Model | Effect | Reference |
| mTORC1 Inhibition | p70S6K activity suppression | Mice Liver | Peak suppression at 24 hours post-dose (4.5 mg/kg, i.p.) | [12][13] |
| mTOR Inhibition | p-4E-BP1 and pS6 levels | Human PBMCs, skin, and tumor | Rapid and potent inhibition in PBMCs; dose-dependent inhibition in skin and tumor | [14][15] |
This compound: In a study comparing the antifungal activity of rapamycin and its derivatives, rapamycin was found to be more active than this compound, suggesting a potentially lower potency in inhibiting the fungal TOR pathway, which is analogous to the mammalian mTOR pathway.[16] However, direct quantitative data on the mTOR inhibitory activity of this compound in mammalian systems is lacking.
Signaling Pathway
The primary mechanism of action for both rapamycin and, presumably, this compound is the inhibition of the mTOR signaling pathway. Rapamycin, in complex with the immunophilin FKBP12, allosterically inhibits mTORC1.
References
- 1. Rapamycin Pharmacokinetic and Pharmacodynamic Relationships in Osteosarcoma: A Comparative Oncology Study in Dogs | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring molecular-specific pharmacodynamics of rapamycin in vivo with inducible Gal4->Fluc transgenic reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Prolylrapamycin in a Laboratory Setting
Core Principles for Prolylrapamycin Waste Management
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, should be treated as hazardous chemical waste.[3][4] It is crucial to prevent the release of this compound into the environment by avoiding disposal down the sink or in regular trash containers.[3][4]
Key Handling and Disposal Steps:
-
Personal Protective Equipment (PPE): Before handling this compound, personnel must wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[4][5]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A recommended procedure involves cleaning with soap and water, followed by a thorough rinsing.[3]
-
Waste Collection:
-
Solid Waste: All solid waste, such as contaminated gloves, absorbent pads, and vials, should be collected in a designated and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled container for hazardous liquid waste.
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3][4]
-
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated, secure area.[3][4]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
The following table summarizes the key quantitative data and recommendations for this compound disposal, based on guidelines for rapamycin:
| Parameter | Guideline | Source |
| Storage Temperature | -20°C | [1] |
| Waste Container | 5-gallon white pail for hazardous chemical agent contaminated waste | [3][4] |
| PPE | Lab coat, eye protection, disposable gloves (nitrile recommended) | [4][5][6] |
| Decontamination | Surface cleaning with water and detergent, followed by thorough rinsing | [3] |
Experimental Protocol: Decontamination of Work Surfaces
A detailed methodology for the decontamination of laboratory surfaces after handling this compound is as follows:
-
Preparation: Ensure all this compound containers are sealed and stored appropriately. Don the required PPE (lab coat, safety glasses, and nitrile gloves).
-
Initial Cleaning: Prepare a solution of laboratory-grade detergent and water.
-
Application: Liberally apply the detergent solution to the contaminated surface.
-
Wiping: Using absorbent pads, wipe the surface in a systematic manner, starting from the least contaminated area and moving towards the most contaminated area.
-
Rinsing: Thoroughly rinse the surface with water to remove any residual detergent and this compound.
-
Drying: Dry the surface with clean paper towels.
-
Waste Disposal: Dispose of all used absorbent pads and paper towels as solid hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, step-by-step visual guide, the following diagrams illustrate the logical relationships in the this compound disposal process.
Caption: this compound Disposal Workflow
Caption: Surface Decontamination Procedure
By adhering to these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound and maintain a safe working environment for all personnel.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Prolylrapamycin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Prolylrapamycin, a derivative of the potent immunosuppressant Rapamycin. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical handling.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a derivative of Rapamycin, it should be handled with the same level of caution. The primary hazards associated with Rapamycin, and by extension this compound, include potential carcinogenicity, reproductive toxicity, and organ damage through prolonged or repeated exposure.[1][2][3][4][5] Therefore, stringent adherence to PPE protocols is mandatory.
All handling of this compound, especially of the powdered form, should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[]
The following table summarizes the required personal protective equipment for handling this compound, based on established guidelines for Rapamycin.
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Change gloves frequently. If working with needles or in animal administration, double gloving is mandatory.[] Gloves should be pulled over the sleeves of the lab coat.[][7] |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Body Protection | Laboratory Coat | A standard lab coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | Required when handling the powder form outside of a fume hood or when dust may be generated.[1][2] Respirator use requires participation in a respiratory protection program, including medical clearance and fit testing.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Production of Novel Rapamycin Analogs by Precursor-Directed Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
